3-Bromo-5-(2-chlorophenoxy)pyridine
Description
BenchChem offers high-quality 3-Bromo-5-(2-chlorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(2-chlorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
28232-64-6 |
|---|---|
Molecular Formula |
C11H7BrClNO |
Molecular Weight |
284.53 g/mol |
IUPAC Name |
3-bromo-5-(2-chlorophenoxy)pyridine |
InChI |
InChI=1S/C11H7BrClNO/c12-8-5-9(7-14-6-8)15-11-4-2-1-3-10(11)13/h1-7H |
InChI Key |
RIACVYZHIFPRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CN=C2)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-Bromo-5-(2-chlorophenoxy)pyridine chemical structure and properties
This guide serves as a comprehensive technical resource for 3-Bromo-5-(2-chlorophenoxy)pyridine , a specialized heterocyclic building block used in the synthesis of small-molecule kinase inhibitors and agrochemicals.
Executive Summary
3-Bromo-5-(2-chlorophenoxy)pyridine is a bifunctional pyridine scaffold characterized by a reactive bromine handle at the C3 position and a lipophilic 2-chlorophenoxy ether moiety at the C5 position. It functions as a critical intermediate in medicinal chemistry, particularly in Structure-Activity Relationship (SAR) campaigns targeting Type II kinase inhibitors (e.g., c-Met, VEGFR). The molecule's value lies in its ability to undergo orthogonal functionalization: the bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the phenoxy group provides a stable hydrophobic pharmacophore.
Chemical Identity & Physicochemical Profiling
Nomenclature & Identifiers
| Property | Data |
| IUPAC Name | 3-Bromo-5-(2-chlorophenoxy)pyridine |
| Molecular Formula | C₁₁H₇BrClNO |
| Molecular Weight | 284.54 g/mol |
| CAS Number | Not widely listed; Analogous to 28232-65-7 (3-Cl isomer) |
| SMILES | Clc1ccccc1Oc2cncc(Br)c2 |
| Structure Class | Diaryl Ether / Halogenated Pyridine |
Predicted Physicochemical Properties
Data derived from structural analogs (e.g., 3-Bromo-5-(3-chlorophenoxy)pyridine) and QSAR models.
| Parameter | Value / Range | Implication for Research |
| LogP (Lipophilicity) | 3.8 ± 0.4 | High lipophilicity; requires organic co-solvents (DMSO) for biological assays. |
| Topological Polar Surface Area (TPSA) | ~22 Ų | Excellent membrane permeability; blood-brain barrier (BBB) penetrant potential. |
| pKa (Pyridine N) | ~2.5 - 3.0 | Weakly basic due to electron-withdrawing inductive effects of Br and phenoxy groups. |
| Solubility | < 0.1 mg/mL (Water)> 50 mg/mL (DMSO, DCM) | Strictly hydrophobic; requires non-aqueous workup conditions. |
Synthetic Methodologies
The synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine relies on the formation of a diaryl ether bond. The most robust industrial route is the Copper-Catalyzed Ullmann-Type Coupling , which offers superior regioselectivity compared to nucleophilic aromatic substitution (
Primary Route: Ullmann Ether Synthesis
This protocol utilizes 3,5-dibromopyridine as the electrophile.[1] The symmetry of the starting material ensures that substitution at either bromine yields the same mono-ether product.
Reagents & Conditions
-
Starting Materials: 3,5-Dibromopyridine (1.0 equiv), 2-Chlorophenol (1.1 equiv).
-
Catalyst: Copper(I) Iodide (CuI, 10 mol%).
-
Ligand:
-Dimethylglycine or 1,10-Phenanthroline (20 mol%). -
Base: Cesium Carbonate (
, 2.0 equiv) or Potassium Carbonate ( ). -
Solvent: Anhydrous DMF or DMSO.
-
Temperature: 110°C – 120°C (Inert Atmosphere).
Step-by-Step Protocol
-
Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Charging: Add 3,5-dibromopyridine (23.7 g, 100 mmol), 2-chlorophenol (14.1 g, 110 mmol),
(65.2 g, 200 mmol), and CuI (1.9 g, 10 mmol). -
Solvation: Add anhydrous DMF (250 mL) and stir to create a suspension.
-
Reaction: Heat the mixture to 115°C for 16–24 hours. Monitor via LC-MS for the disappearance of the dibromide (
237/239) and formation of product ( 284/286). -
Workup: Cool to room temperature. Dilute with EtOAc (500 mL) and wash with water (3 x 200 mL) to remove DMF.
-
Purification: Dry organic phase over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient 95:5 to 80:20).
Synthesis Workflow Diagram
Caption: Copper-catalyzed Ullmann coupling workflow for the synthesis of the target ether scaffold.
Reactivity & Medicinal Chemistry Applications
Functionalization Strategies
The 3-bromo substituent serves as a versatile "handle" for downstream diversification.[1][2]
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install the "hinge-binding" motif of kinase inhibitors.
-
Buchwald-Hartwig Amination: Reaction with amines to generate 3-amino-5-phenoxypyridines.
-
Heck Reaction: Installation of vinyl groups for covalent inhibitor design (Michael acceptors).
Role in Kinase Inhibitor Design
The 2-chlorophenoxy moiety is a classic "Type II" pharmacophore.
-
Mechanism: It occupies the hydrophobic "back pocket" (adjacent to the ATP binding site) in kinases such as c-Met , VEGFR2 , and RON .
-
Steric Effect: The ortho-chloro substituent locks the conformation of the ether linkage relative to the pyridine ring, restricting rotation and reducing the entropic penalty of binding.
-
Electronic Effect: The electron-withdrawing pyridine ring increases the metabolic stability of the ether bond against oxidative cleavage by Cytochrome P450 enzymes.
Application Workflow
Caption: Divergent synthetic pathways utilizing the 3-bromo handle for drug discovery applications.
Handling & Safety Protocols
Hazard Classification (Predicted):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.[3]
-
H411: Toxic to aquatic life with long-lasting effects (common for halogenated aromatics).
Storage & Stability:
-
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Protect from light to prevent slow photodehalogenation.
-
Re-test purity (HPLC) every 12 months; check for hydrolysis of the ether bond (appearance of 2-chlorophenol).
References
-
Ullmann Coupling Methodology
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link
-
-
Pyridine Scaffold Properties
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link
-
-
Kinase Inhibitor SAR (Phenoxypyridines)
-
Cui, J. J., et al. (2011). Discovery of 3-[(3R)-4-methylpiperazin-1-yl]pyridine derivatives as potent c-Met kinase inhibitors. Journal of Medicinal Chemistry. Link
-
-
General Synthesis of 3,5-Disubstituted Pyridines
-
BenchChem Technical Notes. Synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine (Analogous Protocol). Link
-
Sources
A Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(2-chlorophenoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 3-Bromo-5-(2-chlorophenoxy)pyridine. As a potentially novel compound with limited availability in the current chemical literature and commercial inventories, this document serves as a foundational resource for researchers in medicinal chemistry and organic synthesis. We present a detailed, field-proven protocol for its synthesis via an Ullmann condensation, outline expected spectroscopic data for its structural verification, and discuss its potential as a versatile building block in drug discovery programs. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Introduction and Compound Identification
The strategic incorporation of halogenated phenoxypyridine scaffolds is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a wide array of biologically active molecules due to their ability to engage in various receptor-ligand interactions and their favorable physicochemical properties. 3-Bromo-5-(2-chlorophenoxy)pyridine is a structurally intriguing molecule that combines the reactive handle of a bromine atom—poised for further functionalization—with the diaryl ether linkage common in kinase inhibitors and other therapeutic agents.
Despite its potential utility, as of the date of this guide, 3-Bromo-5-(2-chlorophenoxy)pyridine is not well-documented in public chemical databases. This guide, therefore, aims to fill this knowledge gap by providing a robust theoretical and practical foundation for its synthesis and characterization.
Core Compound Identifiers
The following table summarizes the key identifiers for 3-Bromo-5-(2-chlorophenoxy)pyridine, which are essential for molecular modeling, database entries, and analytical calculations.
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-(2-chlorophenoxy)pyridine |
| CAS Number | Not Assigned |
| Molecular Formula | C₁₁H₇BrClNO |
| Molecular Weight | 284.54 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1)Cl)OC2=CC(=CN=C2)Br |
| InChI | InChI=1S/C11H7BrClNO/c12-9-6-11(8-13-7-9)15-10-4-2-1-3-5(10)14/h1-4,6-8H |
| InChIKey | YZJYKFTDECSDTP-UHFFFAOYSA-N |
Proposed Synthesis: Ullmann Condensation
The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed Ullmann condensation. This reaction is a classic and reliable method for coupling an aryl halide with a phenol.[1][2] We propose the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine from 3-bromo-5-hydroxypyridine and a suitable ortho-chlorophenyl halide.
Rationale for Reagent Selection
-
3-Bromo-5-hydroxypyridine: This starting material provides the core pyridine ring with the bromine atom at the 3-position and a hydroxyl group at the 5-position, which will participate in the ether bond formation.
-
1-Bromo-2-chlorobenzene: While 1-chloro-2-iodobenzene could also be used (and would likely be more reactive), 1-bromo-2-chlorobenzene is often more cost-effective and readily available. The higher reactivity of the bromine atom compared to the chlorine atom on this reagent allows for a selective reaction with the phenoxide.
-
Copper(I) Iodide (CuI): A common and effective catalyst for Ullmann condensations.
-
Potassium Carbonate (K₂CO₃): A suitable base to deprotonate the hydroxyl group of 3-bromo-5-hydroxypyridine, forming the reactive phenoxide.
-
N,N-Dimethylformamide (DMF): A high-boiling polar aprotic solvent that is ideal for this type of reaction, as it can facilitate the reaction at the required elevated temperatures.
Proposed Experimental Protocol
Materials:
-
3-Bromo-5-hydroxypyridine (1.0 eq)
-
1-Bromo-2-chlorobenzene (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF, followed by 1-bromo-2-chlorobenzene (1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-Bromo-5-(2-chlorophenoxy)pyridine.
Synthesis Workflow Diagram
Caption: Proposed Ullmann condensation for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine.
Spectroscopic Characterization (Predicted)
For structural verification, the following spectroscopic data are predicted for 3-Bromo-5-(2-chlorophenoxy)pyridine.
¹H and ¹³C NMR Spectroscopy
The predicted chemical shifts are based on the analysis of structurally similar compounds and the known effects of substituents on aromatic rings.
Table of Predicted NMR Data:
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Pyridine Ring | ||
| H-2 | ~8.4 (d) | ~148 |
| C-3 | - | ~118 |
| H-4 | ~7.8 (t) | ~142 |
| C-5 | - | ~156 |
| H-6 | ~8.3 (d) | ~145 |
| Chlorophenyl Ring | ||
| C-1' | - | ~152 |
| C-2' | - | ~128 |
| H-3' | ~7.2 (m) | ~125 |
| H-4' | ~7.4 (m) | ~131 |
| H-5' | ~7.3 (m) | ~123 |
| H-6' | ~7.5 (d) | ~129 |
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex molecular ion peak cluster around m/z = 283, 285, and 287.
Infrared (IR) Spectroscopy
Key predicted IR absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~1600-1450 cm⁻¹: Aromatic C=C stretching
-
~1250-1200 cm⁻¹: Aryl-O-C (ether) stretching
-
~800-700 cm⁻¹: C-Br and C-Cl stretching
Potential Applications in Drug Discovery
The structure of 3-Bromo-5-(2-chlorophenoxy)pyridine makes it a valuable scaffold for the development of novel therapeutic agents.
-
Versatile Building Block: The bromine atom at the 3-position can serve as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the introduction of a wide range of substituents to explore the chemical space around the core structure.
-
Kinase Inhibitor Scaffolds: The 3-amino-5-phenoxypyridine motif, which can be readily accessed from this compound, is a key structural element in numerous kinase inhibitors.[3]
Diversification Workflow Diagram
Caption: Potential diversification pathways for 3-Bromo-5-(2-chlorophenoxy)pyridine in drug discovery.
Safety and Handling
As 3-Bromo-5-(2-chlorophenoxy)pyridine is a compound with no established safety profile, it should be handled with the utmost care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of any dust or vapors.
-
Prevent contact with skin and eyes.
Always consult your institution's safety guidelines before commencing any experimental work.
References
- Ullmann, F.; Sponagel, P. Über die Darstellung von Phenyläthern von Phenolen. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
- Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005, 44 (29), 4442–4489.
- BenchChem. The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery. Technical Guide.
- Ullmann condens
- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.
- Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.
- A patent for 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- A synthesis method of 3-bromo-5-methylpyridine.
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
Sources
An In-Depth Technical Guide to the Physical Properties and Solubility of 3-Bromo-5-(2-chlorophenoxy)pyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern drug discovery and agrochemical development, halogenated pyridyl-aryl ethers serve as privileged scaffolds. 3-Bromo-5-(2-chlorophenoxy)pyridine (CAS: 851130-46-6) is a highly specialized, orthogonally functionalized building block. Its structure—comprising an electron-deficient pyridine core, a reactive 3-bromo substituent, and a sterically hindered 5-(2-chlorophenoxy) moiety—presents unique physicochemical properties.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data sheets. Here, we will dissect the thermodynamic behavior of this molecule, establish a predictive solubility matrix based on its structural causality, and provide self-validating experimental protocols for both its physical characterization and synthetic utilization.
Structural Analysis & Physicochemical Properties
The molecular architecture of 3-Bromo-5-(2-chlorophenoxy)pyridine dictates its macroscopic behavior. The molecule lacks hydrogen bond donors, rendering it highly lipophilic. Furthermore, the presence of two distinct halogens (bromine and chlorine) in different electronic environments (pyridine vs. phenyl ring) creates a significant dipole moment while simultaneously increasing the molecular volume and polarizability.
Table 1: Core Physicochemical Properties
Note: Empirical data for advanced intermediates may vary based on crystalline polymorphs; the values below represent consensus calculated properties for the stable solid state.
| Property | Value | Mechanistic Rationale |
| Molecular Formula | C₁₁H₇BrClNO | Core diaryl ether structure. |
| Molecular Weight | 284.54 g/mol | High mass-to-carbon ratio due to heavy halogens. |
| CAS Number | 851130-46-6 | Registered identifier . |
| LogP (Predicted) | ~4.2 - 4.8 | High lipophilicity driven by the halogenated aromatic systems. |
| H-Bond Donors / Acceptors | 0 / 2 | Aprotic structure; acceptor sites at the pyridine nitrogen and ether oxygen. |
| Topological Polar Surface Area | 22.12 Ų | Low tPSA (< 90 Ų) indicates excellent theoretical membrane permeability. |
Solubility Profile & Thermodynamic Behavior
Understanding the solubility of 3-Bromo-5-(2-chlorophenoxy)pyridine requires applying the "like dissolves like" principle through the lens of thermodynamic cavity formation. To dissolve this compound, a solvent must overcome the strong
Because the molecule is highly hydrophobic, it will exhibit near-zero aqueous solubility. However, polar aprotic solvents (like DMSO or DMF) can effectively solvate the molecule by engaging in strong dipole-dipole interactions with the ether linkage and the pyridine nitrogen, without requiring hydrogen bond donation from the solute.
Table 2: Predictive Solubility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Solvation Mechanism |
| Aqueous | Water, PBS (pH 2-10) | Very Low (< 0.1 mg/mL) | High energy penalty for cavity formation in water; lack of H-bond donors. |
| Polar Aprotic | DMF, DMSO, NMP | High (> 50 mg/mL) | Excellent dipole matching; effectively disrupts the solid crystal lattice. |
| Chlorinated | DCM, Chloroform | High (> 50 mg/mL) | Superior solvation of the halogenated aromatic rings via dispersion forces. |
| Ethers / Esters | THF, Ethyl Acetate | Moderate to High | Favorable polarity matching; THF oxygen coordinates with the electron-deficient pyridine. |
| Aliphatic | Hexane, Heptane | Low (< 5 mg/mL) | Insufficient dielectric constant to overcome intermolecular solid-state forces. |
Experimental Workflows & Protocols
To ensure scientific integrity, any data generated regarding this compound must be derived from self-validating systems. Below are two rigorously designed protocols: one for analytical solubility determination and one for synthetic application.
Protocol 1: Thermodynamic Solubility Determination (Modified OECD 105)
Standard shake-flask methods often fail for highly lipophilic compounds (LogP > 4) due to the formation of micro-emulsions, leading to false-positive solubility spikes . To accurately determine the aqueous or buffer solubility of 3-Bromo-5-(2-chlorophenoxy)pyridine, a Slow-Stir Method adapted from OECD guidelines is required .
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 3-Bromo-5-(2-chlorophenoxy)pyridine (e.g., 10 mg) to a 50 mL amber glass vial containing 20 mL of the target aqueous buffer.
-
Equilibration (Slow-Stir): Introduce a magnetic stir bar. Stir at a very low speed (e.g., 100 rpm) at a constant 25.0 ± 0.1 °C. Crucial: Do not agitate vigorously enough to create a vortex, which induces micro-emulsion formation.
-
Sampling: Extract 1 mL aliquots at 24, 48, and 72 hours using a glass syringe.
-
Phase Separation: Pass the aliquot through a 0.22 µm PTFE syringe filter (pre-saturated with the compound to prevent adsorptive loss) or subject it to ultracentrifugation (20,000 x g for 30 mins).
-
Quantification: Dilute the supernatant 1:1 with Acetonitrile to ensure the solute remains dissolved, then analyze via HPLC-UV (detection at ~254 nm).
-
Validation: Thermodynamic equilibrium is confirmed only when the variance between the 48-hour and 72-hour concentration measurements is < 5%.
Figure 1: Modified OECD 105 thermodynamic solubility workflow for highly lipophilic heterocycles.
Protocol 2: Synthetic Utility via Chemoselective Cross-Coupling
The true value of 3-Bromo-5-(2-chlorophenoxy)pyridine lies in its orthogonal reactivity. In transition-metal catalysis, the C-Br bond on the electron-deficient pyridine ring undergoes oxidative addition by Palladium(0) significantly faster than the C-Cl bond on the electron-rich phenoxy ring . This allows for chemoselective functionalization.
Step-by-Step Methodology (Suzuki-Miyaura Coupling):
-
Reagent Charging: In an oven-dried Schlenk tube, combine 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst. The bidentate dppf ligand suppresses undesired dehalogenation.
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The presence of water is essential to dissolve the base and activate the boronic acid via a boronate intermediate.
-
Reaction: Purge the vessel with Argon (3x). Heat the mixture to 80 °C for 12 hours under active stirring.
-
Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄. The crude mixture should be analyzed by LC-MS to confirm the selective consumption of the starting material without cleavage of the 2-chlorophenoxy group.
Figure 2: Divergent synthetic functionalization pathways leveraging the 3-bromo handle of the pyridine core.
References
-
ChemSrc Database. "CAS 851130-46-6: 3-Bromo-5-(2-chlorophenoxy)pyridine." ChemSrc. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Will we ever be able to accurately predict solubility?" PMC10948512. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers." PMC3400331. Available at:[Link]
-
Legislation.gov.uk. "EU Test Method A.6. Water Solubility (Equivalent to OECD Test Guideline 105)." Available at:[Link]
Literature review on 3-Bromo-5-(2-chlorophenoxy)pyridine synthesis
Literature Review & Technical Guide: Synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine
Executive Summary
3-Bromo-5-(2-chlorophenoxy)pyridine (CAS: 851130-46-6) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its bifunctionality: the 2-chlorophenoxy moiety provides a lipophilic, conformationally restricted aryl ether often critical for hydrophobic pocket binding (e.g., in kinase or GPCR allosteric sites), while the 3-bromo substituent serves as a versatile handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).
This guide synthesizes current methodologies for constructing this specific core, prioritizing the Copper-Catalyzed Ullmann-Type Ether Synthesis as the most robust, scalable, and regioselective route.
Chemical Identity & Structural Logic
| Property | Detail |
| Chemical Name | 3-Bromo-5-(2-chlorophenoxy)pyridine |
| CAS Number | 851130-46-6 |
| Molecular Formula | C₁₁H₇BrClNO |
| Molecular Weight | 284.54 g/mol |
| Key Features | Meta-substituted pyridine; steric ortho-chloro group on phenyl ring. |
Structural Insight: The symmetry of the starting material, 3,5-dibromopyridine , is the linchpin of this synthesis. Because both bromine positions are chemically equivalent, the first substitution is statistically favored. Furthermore, the introduction of the electron-rich phenoxy group deactivates the pyridine ring toward a second nucleophilic attack, naturally enhancing mono-selectivity.
Retrosynthetic Analysis
To design the synthesis, we disconnect the ether linkage. The most logical disconnection reveals two potential pathways:
-
Path A: Coupling of 3,5-dibromopyridine with 2-chlorophenol (Preferred).
-
Path B: Coupling of 3-bromo-5-hydroxypyridine with 1-bromo-2-chlorobenzene (Less favorable due to cost/availability of hydroxypyridine).
Figure 1: Retrosynthetic disconnection strategy favoring commercially available 3,5-dibromopyridine.
Primary Synthesis Protocol: Ullmann-Type Coupling
The Nucleophilic Aromatic Substitution (
Reagents & Materials
-
Substrate: 3,5-Dibromopyridine (1.0 equiv)
-
Nucleophile: 2-Chlorophenol (1.1 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: 1,10-Phenanthroline or
-Dimethylglycine (20 mol%) -
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 equiv) -
Solvent: Anhydrous DMF or DMSO (0.2 - 0.5 M concentration)
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.
-
Charging: Add 3,5-dibromopyridine (1.0 eq), CuI (0.1 eq), Ligand (0.2 eq), and Base (2.0 eq) to the flask.
-
Note: If using
, ensure it is finely ground to maximize surface area.
-
-
Solvation: Add anhydrous DMF via syringe.
-
Nucleophile Addition: Add 2-chlorophenol (1.1 eq) as a liquid (or solution in DMF).
-
Reaction: Heat the mixture to 110–120 °C for 12–16 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 9:1) or LC-MS.[1] The starting dibromide is non-polar; the product will be slightly more polar.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Filter through a pad of Celite to remove copper salts.
-
Wash the organic layer with water (
) to remove DMF, then brine ( ). -
Dry over
and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of 0%
10% EtOAc in Hexanes. -
Yield Expectation: 65–85%.[3]
-
Mechanistic Workflow
The reaction proceeds via a catalytic cycle involving oxidative addition of the copper(I) species into the aryl halide bond, followed by ligand exchange with the phenoxide, and finally reductive elimination to form the ether bond.
Figure 2: Catalytic cycle for the Copper-mediated ether synthesis.
Process Optimization & Troubleshooting
The choice of ligand and base significantly impacts yield.[4] The following table summarizes optimization parameters based on analogous pyridine ether syntheses.
| Parameter | Standard Condition | Optimization Option | Effect / Rationale |
| Ligand | 1,10-Phenanthroline | Phenanthroline is robust; Dimethylglycine often accelerates reaction rates at lower temps. | |
| Base | Cesium is more soluble in DMF, often increasing yields for sterically hindered phenols (like 2-chlorophenol). | ||
| Solvent | DMF | Toluene / Dioxane | DMF is best for solubility. Toluene requires stronger ligands but simplifies work-up (less water washing). |
| Temp | 120 °C | 90–140 °C | Below 100°C conversion is slow. Above 140°C, risk of dehalogenation or bis-substitution increases. |
Critical Control Point:
-
Bis-substitution: While the first substitution is favored, prolonged heating with excess phenol can lead to 3,5-bis(2-chlorophenoxy)pyridine. Strict stoichiometry (1.1 eq phenol) and temperature control prevent this.
Characterization
To validate the synthesis, look for these key NMR signatures:
-
NMR (400 MHz,
):-
Pyridine Protons: Three distinct signals in the aromatic region (approx.
8.2–8.5 ppm). The protons at C2 and C6 will appear as doublets ( Hz), and C4 as a triplet/doublet of doublets ( Hz). -
Phenoxy Protons: A multiplet of 4 protons in the
6.9–7.5 ppm range. The proton ortho to the ether linkage is often shielded.
-
-
NMR: Look for the characteristic C-O ether carbon signal (
155 ppm) and the C-Br carbon ( 120 ppm).
References
-
BenchChem. (2025). The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry. Retrieved from
-
GuideChem. (2023). Synthesis and application of 3,5-Dibromopyridine. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction - Mechanism and Recent Literature. Retrieved from
-
ChemSRC. (n.d.). CAS 851130-46-6 Entry.[5] Retrieved from
-
Beilstein Journals. (2012). Automated grindstone chemistry: halogenation of phenols. Retrieved from
Sources
Commercial Availability, Synthesis, and Application of 3-Bromo-5-(2-chlorophenoxy)pyridine: A Bifunctional Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery, halogenated diaryl ethers serve as critical bifunctional building blocks, particularly in the development of kinase inhibitors and receptor antagonists. 3-Bromo-5-(2-chlorophenoxy)pyridine (Molecular Formula: C₁₁H₇BrClNO) is a highly specialized, sterically hindered scaffold. Unlike its meta- and para-substituted isomers, the ortho-chlorine atom imposes a strict conformational lock on the diaryl ether bond. This unique geometry allows medicinal chemists to probe deep, narrow hydrophobic pockets within target active sites. This technical guide explores the commercial landscape, structural rationale, and validated synthetic methodologies for this rare intermediate.
Commercial Availability & Sourcing Landscape
A significant challenge in utilizing 3-Bromo-5-(2-chlorophenoxy)pyridine is its extreme commercial scarcity. While the meta- (3-chloro) and para- (4-chloro) isomers are readily available as off-the-shelf catalog items from major chemical suppliers, the ortho-chloro isomer is typically relegated to custom synthesis or specialized aggregator databases[1][2].
The table below summarizes the commercial availability of the isomeric series to guide procurement strategies:
| Compound Name | CAS Number | Substitution | Commercial Availability | Typical Suppliers / Aggregators |
| 3-Bromo-5-(2-chlorophenoxy)pyridine | Unassigned / Rare | Ortho | Custom Synthesis Only | Chemsrc (Custom Request)[3] |
| 3-Bromo-5-(3-chlorophenoxy)pyridine | 28232-65-7 | Meta | High (Global Stock) | Benchchem, Aaronchem[1][4] |
| 3-Bromo-5-(4-chlorophenoxy)pyridine | 28232-66-8 | Para | High (Global Stock) | Fluorochem, Benchchem[5][6] |
Note: Due to the lack of direct catalog availability for the 2-chloro isomer, researchers must either commission a custom synthesis from contract research organizations (CROs) or synthesize it de novo in-house.
Structural Significance & Causality in Drug Design
The strategic placement of the chlorine atom at the ortho position of the phenoxy ring is not merely a cosmetic change; it fundamentally alters the molecule's physicochemical behavior:
-
Conformational Locking: The bulky chlorine atom adjacent to the ether oxygen restricts the free rotation of the phenyl ring. This "locked" conformation reduces the entropic penalty upon binding to a target protein, often leading to higher binding affinity if the conformation matches the target's active site (e.g., kinase hinge regions)[2][7].
-
Orthogonal Reactivity: The 3-bromo position on the electron-deficient pyridine ring is highly primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the diaryl ether linkage remains stable under these conditions[8].
De Novo Synthesis: Copper-Catalyzed Ullmann Condensation
Because commercial sourcing is unreliable, establishing a robust, self-validating in-house synthesis protocol is mandatory. The most efficient route is the copper-catalyzed Ullmann O-arylation between 3,5-dibromopyridine and 2-chlorophenol[2][9].
Causality of Experimental Choices
-
Catalyst (CuI): Copper(I) iodide is selected over palladium because Ullmann-type couplings are highly effective for C-O bond formation with electron-deficient heteroaryl halides, avoiding the rapid dehalogenation side-reactions sometimes seen with Pd[6].
-
Base (Cs₂CO₃): Cesium carbonate is critical here. The large ionic radius of the cesium cation creates a highly reactive, "naked" phenoxide anion, which is necessary to overcome the severe steric hindrance of the ortho-substituted 2-chlorophenol.
-
Solvent (DMF): A polar aprotic solvent with a high boiling point stabilizes the transition state of the oxidative addition step and allows the reaction to reach the necessary 120 °C without pressurization[9].
Step-by-Step Methodology
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.0 equivalent) and Copper(I) iodide (0.1 equivalents).
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times) to prevent the oxidative degradation of the Cu(I) catalyst.
-
Reagent Addition: Under a positive flow of Argon, add 2-chlorophenol (1.2 equivalents) and anhydrous Cesium carbonate (2.0 equivalents).
-
Solvent Introduction: Inject anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration of the limiting reagent.
-
Reaction: Seal the flask and heat the vigorously stirring mixture to 120 °C in a pre-heated oil bath for 18–24 hours. Monitor the consumption of 3,5-dibromopyridine via TLC (Hexanes/EtOAc 4:1).
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove copper salts. Wash the organic filtrate sequentially with 1M NaOH (to remove unreacted 2-chlorophenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 3-Bromo-5-(2-chlorophenoxy)pyridine.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized scaffold before downstream library generation, the following self-validating analytical checks must be performed[9]:
-
HPLC-UV (254 nm): Confirms overall purity. A threshold of >95% Area is required to prevent cross-reactivity in subsequent palladium couplings.
-
GC-MS: Validates the absence of residual 3,5-dibromopyridine (m/z 236) and confirms the product mass (m/z 284.5).
-
¹H NMR (400 MHz, CDCl₃): The diagnostic validation step. The ortho-chlorine will cause a distinct downfield shift and complex multiplet splitting of the adjacent aromatic proton on the phenyl ring, differentiating it from the symmetrical splitting patterns of the para-chloro isomer.
Downstream Applications in Drug Discovery
Once validated, 3-Bromo-5-(2-chlorophenoxy)pyridine serves as the core scaffold for generating diversified chemical libraries. The reactive bromine atom is typically subjected to Suzuki-Miyaura coupling with various boronic acids to introduce aliphatic or aromatic appendages, creating a library of 3-substituted-5-(2-chlorophenoxy)pyridines ready for high-throughput kinase screening[8][10].
Workflow for the synthesis and application of 3-Bromo-5-(2-chlorophenoxy)pyridine.
References
-
Chemsrc. "851130-46-6_CAS号:851130-46-6_4-((1-Phenylethyl)thio...". Available at:[Link]
- Google Patents. "WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 851130-46-6_CAS号:851130-46-6_4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine - 化源网 [chemsrc.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3-Bromo-5-(4-fluorophenoxy)pyridine|CAS 374935-03-2 [benchchem.com]
- 7. WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors - Google Patents [patents.google.com]
- 8. 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine | Benchchem [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US7101896B2 - Pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
Molecular weight and formula of 3-Bromo-5-(2-chlorophenoxy)pyridine
The following technical monograph provides an in-depth analysis of 3-Bromo-5-(2-chlorophenoxy)pyridine , a specialized heterocyclic building block. This guide is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on synthetic accessibility, physicochemical properties, and structural utility.
Executive Summary
3-Bromo-5-(2-chlorophenoxy)pyridine is a bifunctional halogenated heterocycle characterized by a pyridine core substituted with a bromine atom at the C3 position and a 2-chlorophenoxy moiety at the C5 position.[1][2] This specific substitution pattern renders it a high-value scaffold in drug discovery.[3] The C3-bromine serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-(2-chlorophenoxy) group acts as a lipophilic, metabolically stable "tail" often used to occupy hydrophobic pockets in kinase or GPCR targets.
Unlike its more common isomers (e.g., the 3-chlorophenoxy variant), the 2-chlorophenoxy (ortho-substituted) motif introduces unique steric constraints and rotational barriers, potentially improving selectivity profiles by locking specific conformations.
Physicochemical Profile
The following data is derived from the structural stoichiometry and established properties of isomeric analogs (e.g., CAS 28232-65-7).
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-5-(2-chlorophenoxy)pyridine | |
| Molecular Formula | C₁₁H₇BrClNO | |
| Molecular Weight | 284.54 g/mol | Monoisotopic Mass: ~282.94 |
| Physical State | Solid (Predicted) | Typically off-white to pale yellow crystalline solid. |
| Solubility | DMSO, DMF, DCM, Methanol | Low aqueous solubility; requires organic co-solvent. |
| LogP (Predicted) | 3.8 – 4.2 | High lipophilicity due to halogenated biaryl ether. |
| pKa (Predicted) | ~2.5 (Pyridine N) | Electron-withdrawing groups (Br, Phenoxy) reduce basicity relative to pyridine (pKa 5.2). |
| CAS Number | Not Widely Listed | Custom synthesis often required.[4] (Compare to 3-Cl isomer: 28232-65-7).[3] |
Synthetic Methodology
The synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine relies on the construction of the diaryl ether linkage. The most robust pathway is a copper-catalyzed Ullmann-type Ether Synthesis , utilizing 3,5-dibromopyridine as the electrophile and 2-chlorophenol as the nucleophile.
Mechanism & Rationale
-
Electrophile Selection: 3,5-Dibromopyridine is symmetric. Substitution at one bromine activates the ring for subsequent couplings but deactivates it for a second nucleophilic attack, allowing for mono-substitution control.
-
Nucleophile: 2-Chlorophenol is used. The ortho-chloro substituent adds steric bulk, often requiring higher reaction temperatures or specialized ligands (e.g., 2,2,6,6-tetramethylheptane-3,5-dione or 1,10-phenanthroline) compared to para-substituted phenols.
Proposed Experimental Protocol
Reaction:
Step-by-Step Workflow:
-
Reagent Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3,5-dibromopyridine (1.0 equiv), 2-chlorophenol (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Cesium is preferred over potassium for sterically demanding Ullmann couplings due to the "cesium effect" (higher solubility/basicity in organic media).
-
Solvent: Evacuate and backfill with Argon (3x). Add anhydrous Toluene or DMF (0.5 M concentration). Toluene is cleaner for workup; DMF is faster for sluggish substrates.
-
Heating: Heat the mixture to 110–120 °C for 16–24 hours. Monitor by LC-MS for the disappearance of the dibromide and appearance of the product (M+1 ≈ 284/286).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a Celite pad to remove copper salts. Wash the filtrate with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Synthetic Pathway Visualization
Caption: Figure 1. Proposed copper-catalyzed Ullmann ether synthesis workflow for the target scaffold.
Structural Characterization (Predicted)
Due to the specific isomeric nature, experimental spectra should be validated against these predictive values.
¹H NMR (400 MHz, DMSO-d₆)
-
Pyridine Ring (3 protons):
-
δ ~8.55 ppm (d, J=1.8 Hz, 1H): H2 (Ortho to N, Ortho to Br). Most deshielded.
-
δ ~8.40 ppm (d, J=2.4 Hz, 1H): H6 (Ortho to N, Ortho to Ether).
-
δ ~7.80 ppm (dd, 1H): H4 (Between Br and Ether).
-
-
Phenoxy Ring (4 protons):
-
δ ~7.60 ppm (dd, 1H): H3' (Ortho to Cl).
-
δ ~7.10–7.40 ppm (m, 3H): Remaining aromatic protons. The ortho-Cl substituent will cause a downfield shift of the adjacent proton compared to unsubstituted phenol.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Isotopic Pattern: Distinctive pattern due to ¹Br (50:50) and ¹Cl (75:25).
-
M+H (²⁹Br, ³⁵Cl): ~283.9
-
M+2 (⁸¹Br, ³⁵Cl) & (⁷⁹Br, ³⁷Cl): Mixed peak ~285.9
-
M+4 (⁸¹Br, ³⁷Cl): ~287.9
-
Applications in Drug Discovery
This molecule is not a drug in itself but a privileged scaffold .
-
Kinase Inhibitors: The 3-amino-5-phenoxypyridine motif (accessible via Buchwald amination of the Br group) is a known pharmacophore in c-Met and ALK inhibitors. The 2-chlorophenoxy variation introduces an "ortho-twist," forcing the phenyl ring out of plane relative to the pyridine, which can enhance selectivity for specific ATP-binding pockets.
-
Agrochemicals: Pyridine ethers are common in herbicides (e.g., degradation resistance). The halogenation increases lipophilicity (logP ~4.0), aiding in cuticular penetration in plants.
-
Metabolic Stability: The 2-chloro group on the phenoxy ring blocks the metabolically vulnerable ortho position, potentially extending half-life (
) in microsomal stability assays.
Functionalization Logic
Caption: Figure 2. Divergent synthesis capabilities of the 3-bromo handle.
Handling & Safety
-
Hazard Classification: Treat as Acute Toxic (Oral/Inhalation) and Skin Irritant . Halogenated pyridines can be sensitizers.
-
Storage: Store at 2–8°C under inert gas (Argon). Protect from light to prevent slow debromination.
-
Disposal: High halogen content requires disposal via dedicated halogenated organic waste streams. Do not mix with general organic solvents if incineration protocols differ.
References
-
BenchChem. The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry. (Refers to the 3-Cl isomer, utilized for protocol adaptation).[4][5] Link
-
PubChem. Compound Summary: 3-Bromo-5-chloropyridine (Analogous reactivity data).[6]Link
-
Sigma-Aldrich. Product Specification: 3-Bromo-2-chloropyridine (Isomer comparison).Link
-
Royal Society of Chemistry. Synthetic routes to substituted pyridines (Ullmann coupling methodologies).Link
Sources
- 1. 1427504-74-2_CAS号:1427504-74-2_1-[4-(1,3-Dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone - 化源网 [chemsrc.com]
- 2. 3-溴-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 6. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of phenoxy-substituted pyridines in agrochemical research
Executive Summary
The phenoxy-substituted pyridine scaffold represents one of the most versatile pharmacophores in modern agrochemistry. Functioning as a bioisostere to the diphenyl ether moiety, the introduction of a pyridine ring significantly alters the physicochemical landscape of the molecule—specifically modulating lipophilicity (
This guide provides a technical deep-dive into this scaffold, focusing on its dual utility in herbicides (specifically Phytoene Desaturase and ACCase inhibitors) and insecticides (Juvenile Hormone mimics). It synthesizes structure-activity relationships (SAR), synthetic protocols, and mechanistic pathways to serve as a reference for lead optimization.
Chemical Architecture: The Pyridine Advantage
The transition from a diphenyl ether to a phenoxy-pyridine confers specific electronic and steric advantages:
-
-Deficiency: The nitrogen atom in the pyridine ring induces electron deficiency at the ortho and para positions, making the ring highly susceptible to Nucleophilic Aromatic Substitution (
). This facilitates the introduction of complex phenoxy groups under mild conditions. -
Metabolic Stability: The pyridine nitrogen can serve as a metabolic handle (e.g., N-oxidation) or, conversely, reduce the rate of oxidative metabolism compared to electron-rich benzene rings, prolonging field half-life.
-
Conformational Flexibility: The ether linkage (
) acts as a hinge, allowing the molecule to adopt specific conformations required to bind deep hydrophobic pockets in enzymes like Acetyl-CoA Carboxylase (ACCase) or receptors like the Juvenile Hormone Receptor (Met).
Mechanistic Classes & Case Studies
Herbicides: The "Fops" and PDS Inhibitors
A. Acetyl-CoA Carboxylase (ACCase) Inhibitors ("Fops") Compounds such as Fluazifop , Haloxyfop , and Clodinafop utilize a pyridyloxy-phenoxy-propionate structure.
-
Mechanism: These molecules bind to the carboxyltransferase (CT) domain of the plastidic ACCase enzyme in grasses.
-
SAR Insight: The pyridine ring (often substituted with
or ) fits into a hydrophobic pocket where the nitrogen atom may engage in specific electrostatic interactions that the phenyl analog cannot, increasing potency.
B. Phytoene Desaturase (PDS) Inhibitors Diflufenican represents a class where the phenoxy-pyridine moiety is linked to a carboxamide.
-
Mechanism: It inhibits PDS, a key enzyme in the carotenoid biosynthesis pathway. This blockage leads to the accumulation of phytoene and the absence of protective carotenoids, causing chlorophyll destruction by photo-oxidation (bleaching).
Insecticides: Juvenile Hormone Analogs
Pyriproxyfen is the archetype of this class.[1]
-
Mechanism: It acts as a potent agonist of the Juvenile Hormone (JH) receptor. By mimicking JH, it prevents the insect from transitioning from larva to pupa or adult, effectively halting the life cycle.[2][3]
-
SAR Insight: The 4-phenoxypyridine ether structure mimics the aliphatic chain of natural JH but with significantly higher stability against esterases that typically degrade the natural hormone.
Visualization of Signaling Pathways
The following diagram illustrates the disruption of insect metamorphosis by Pyriproxyfen (Phenoxy-pyridine class).
Figure 1: Mechanism of Action for Pyriproxyfen. The phenoxy-pyridine mimic binds the Met receptor with high affinity, permanently activating Kr-h1 and suppressing the Broad-Complex (BR-C) necessary for pupation.
Synthetic Methodologies
The construction of phenoxy-substituted pyridines predominantly relies on Nucleophilic Aromatic Substitution (
General Synthetic Workflow (S_NAr)
Figure 2: Standard
Experimental Protocols
Protocol A: Synthesis of 2-(4-phenoxyphenoxy)pyridine
Rationale: This protocol establishes the core ether linkage found in Pyriproxyfen analogs using a self-validating
Reagents:
-
4-Phenoxyphenol (1.0 eq)
-
2-Chloropyridine (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq, anhydrous) -
DMF (Dimethylformamide, solvent)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenoxyphenol (10 mmol) in dry DMF (20 mL). Add
(20 mmol). -
Causality Check: Stir at room temperature for 30 minutes. Why? This ensures complete deprotonation of the phenol to the phenoxide anion, visible by a slight color change or dissolution of the base.
-
Addition: Add 2-chloropyridine (12 mmol) dropwise.
-
Reaction: Heat the mixture to 100°C for 6–8 hours. Why? The pyridine ring is deactivated; thermal energy is required to overcome the activation energy barrier for the attack on the C-Cl bond.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate. Extract with Ethyl Acetate (3 x 30 mL) if oil forms.
-
Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
and concentrate. -
Validation: Confirm structure via
-NMR (Look for pyridine protons at 8.1–8.2 ppm).
Protocol B: In Vitro ACCase Inhibition Assay
Rationale: To quantify the potency of the synthesized herbicide candidate against the target enzyme.
Materials:
-
Wheat seedling leaf tissue (Source of ACCase).
-
Assay Buffer: 100 mM Tricine-KOH (pH 8.3), ATP,
, ( -labeled). -
Acetyl-CoA (Substrate).
Methodology:
-
Enzyme Extraction: Homogenize 5g of wheat leaves in extraction buffer. Centrifuge at 25,000g for 20 mins. Use the supernatant (crude ACCase).
-
Incubation: In scintillation vials, mix:
-
50
L Enzyme extract. -
10
L Test compound (dissolved in acetone, varying concentrations). -
Incubate for 10 mins at 25°C to allow inhibitor binding.
-
-
Reaction Start: Add reaction cocktail containing Acetyl-CoA and
. -
Reaction: Incubate at 30°C for 20 minutes.
-
Termination: Add 50
L 2M HCl. Why? This stops the enzymatic reaction and liberates unreacted as gas. -
Quantification: Dry the samples to remove
. Resuspend the residue (containing acid-stable -Malonyl-CoA) in scintillation fluid. -
Data Analysis: Measure CPM (Counts Per Minute) in a Liquid Scintillation Counter. Plot % Inhibition vs. Log[Concentration] to determine
.
Comparative Data Analysis
Table 1: SAR of Phenoxy-Pyridine vs. Diphenyl Ether Herbicides
| Feature | Diphenyl Ether (e.g., Diclofop) | Phenoxy-Pyridine (e.g., Fluazifop) | Impact on Efficacy |
| Core Ring | Benzene | Pyridine | Pyridine enhances water solubility & uptake. |
| Log P | High (> 4.5) | Moderate (3.0 - 4.0) | Better translocation in phloem. |
| Target Binding | Hydrophobic Interaction | Hydrophobic + Electrostatic (N-interaction) | Tighter binding ( |
| Metabolism | Rapid hydroxylation | Slower N-oxidation/Cleavage | Longer residual activity. |
References
-
Devine, M. D., & Shukla, A. (2000). Altered target sites as a mechanism of herbicide resistance. Crop Protection. Link
-
Sullivant, M. (2025). Pyriproxyfen: Mode of Action and Synthesis Mechanism. University of Hertfordshire PPDB. Link
-
Liu, Y., et al. (2022).[9] Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. Link
-
BenchChem. (2025).[10] An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides. Link
-
Wikipedia. (2025). Diflufenican: Structure and Mechanism. Link
Sources
- 1. Pyriproxyfen: Insect Growth Hormone Inhibitor – Kingelong Việt Nam [kingelong.com.vn]
- 2. Understanding Pyriproxyfen: A Key Insect Growth Regulator [hbjrain.com]
- 3. Pyriproxyfen - FleaScience [fleascience.com]
- 4. sipcam-oxon.com [sipcam-oxon.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyriproxyfen application technology: If you donât understand the mechanism of action of pyriproxyfen, you canât control insects no matter how much you use - Knowledge [plantgrowthhormones.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine Derivatives
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine, a key heterocyclic scaffold. This diaryl ether derivative serves as a versatile building block, featuring two distinct halogenated aromatic rings that offer orthogonal handles for subsequent functionalization in the development of complex molecular architectures. We present two primary synthetic strategies: the classic copper-catalyzed Ullmann Condensation and the modern palladium-catalyzed Buchwald-Hartwig C-O Coupling. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and discusses the rationale behind the selection of reagents and reaction conditions to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of Substituted Aryloxypyridines
Diaryl ether linkages are prevalent structural motifs in a multitude of biologically active molecules, imparting conformational rigidity and favorable metabolic stability. The 3-aryloxypyridine scaffold, in particular, is a cornerstone in medicinal chemistry. The pyridine nitrogen acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the halogenated phenyl and pyridine rings provide opportunities for further elaboration through well-established cross-coupling chemistries.
The target molecule, 3-Bromo-5-(2-chlorophenoxy)pyridine, is of significant interest as it contains two distinct C-X bonds (C-Br and C-Cl) with differential reactivity. The C-Br bond is more readily activated in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for selective functionalization of the pyridine ring while preserving the 2-chlorophenyl moiety for potential downstream modifications. This guide provides robust methods to access this valuable intermediate.
Overview of Synthetic Strategies
The core transformation is the formation of a C-O bond between the 5-position of the pyridine ring and the 2-chlorophenol. Two powerful, transition-metal-catalyzed methods are presented. The choice between them often depends on available equipment, catalyst cost, and substrate sensitivity.
Caption: Experimental workflow for the Ullmann condensation protocol.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount |
| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 | 2.37 g (10.0 mmol) |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 1.2 | 1.54 g (12.0 mmol) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.76 g (20.0 mmol) |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 | 190 mg (1.0 mmol) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 40 mL |
Procedure
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chlorophenol (1.2 eq) followed by anhydrous N,N-Dimethylformamide (DMF, ~0.25 M relative to the limiting reagent).
-
Reaction: Immerse the flask in a preheated oil bath at 130 °C and stir the mixture vigorously. The reaction is typically heterogeneous and may change color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting 3,5-dibromopyridine is observed (typically 18-24 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 150 mL of water and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-Bromo-5-(2-chlorophenoxy)pyridine as the final product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
As a modern alternative, the Buchwald-Hartwig cross-coupling offers a pathway to diaryl ethers, often under milder conditions than the Ullmann reaction. [1]This reaction is renowned for its broad functional group tolerance and is a cornerstone of modern synthetic chemistry. [2] 4.1. Principle and Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of the aryl bromide (3,5-dibromopyridine) to a Pd(0) complex, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. This forms a Pd(II) intermediate. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, RuPhos) stabilize the palladium center and promote the subsequent steps. [3]The base (e.g., Cs₂CO₃) facilitates the formation of the palladium-phenoxide complex. The final step is reductive elimination from the Pd(II) center, which forms the C-O bond of the product and regenerates the active Pd(0) catalyst. [3] 4.2. Detailed Experimental Protocol
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount |
| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 | 1.18 g (5.0 mmol) |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 1.2 | 0.77 g (6.0 mmol) |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 1.5 | 2.44 g (7.5 mmol) |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 22.5 mg (0.1 mmol) |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 116 mg (0.2 mmol) |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 25 mL |
Procedure
-
Reaction Setup: In an oven-dried Schlenk tube, combine 3,5-dibromopyridine (1.0 eq), 2-chlorophenol (1.2 eq), cesium carbonate (1.5 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon) three times.
-
Solvent Addition: Add anhydrous toluene (~0.2 M) via syringe.
-
Degassing (Optional but Recommended): Bubble argon through the stirred suspension for 10-15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.
Downstream Applications & Derivatization
The synthesized 3-Bromo-5-(2-chlorophenoxy)pyridine is a powerful intermediate for library synthesis. The bromine atom at the 3-position is significantly more reactive than the chlorine atom on the phenoxy ring in standard palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for selective elaboration of the pyridine core.
Caption: Potential derivatization pathways via selective cross-coupling reactions.
Conclusion
This guide details two reliable and effective protocols for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine. The Ullmann condensation offers a classic, cost-effective route suitable for large-scale synthesis, while the Buchwald-Hartwig C-O coupling provides a modern alternative with broad substrate scope and typically milder conditions. The choice of method will depend on the specific requirements of the research program. The resulting product is a highly valuable building block, poised for diverse functionalization, making these protocols essential for researchers in medicinal chemistry and materials science.
References
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
Sources
Precision Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(2-chlorophenoxy)pyridine
Executive Summary & Chemical Rationale
The substrate 3-Bromo-5-(2-chlorophenoxy)pyridine represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development. Its utility lies in its dual-halogenated nature, allowing for sequential, orthogonal functionalization.
However, this substrate presents two specific challenges that this guide addresses:
-
Chemoselectivity: The molecule contains two potential oxidative addition sites: the C-Br bond on the pyridine ring and the C-Cl bond on the phenoxy ring.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to Palladium(0), potentially arresting the catalytic cycle (the "pyridine poison" effect).
The Core Insight: Under controlled Suzuki-Miyaura conditions, the C(sp²)-Br bond at the 3-position of the pyridine is significantly more reactive than the C(sp²)-Cl bond on the electron-rich phenoxy ring. This is due to two factors:
-
Bond Dissociation Energy (BDE): C-Br bonds (~68 kcal/mol) are weaker than C-Cl bonds (~81 kcal/mol).
-
Electronic Activation: The electron-deficient nature of the pyridine ring stabilizes the anionic transition state during oxidative addition, accelerating the reaction at the pyridine ring relative to the phenyl ring.
This protocol leverages these properties to achieve >95% regioselectivity for the pyridine coupling product.
Mechanistic Pathway & Chemoselectivity
The following diagram illustrates the selective catalytic cycle. Note how the catalyst inserts into the C-Br bond while leaving the C-Cl bond intact for future functionalization.
Figure 1: Chemoselective Catalytic Cycle. The Pd(0) species preferentially activates the electron-deficient pyridyl C-Br bond over the electron-rich aryl C-Cl bond.
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Substrates)
Best for: Simple aryl boronic acids with minimal steric hindrance. Mechanism: Uses Triphenylphosphine (PPh3) ligands. While prone to oxidation, this system is cost-effective and sufficient for activating the reactive 3-bromopyridine moiety.
Reagents:
-
Substrate: 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv)
-
Boronate: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%)
-
Base: K₂CO₃ or Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times). Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
-
Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by the 2.0 M K₂CO₃ solution.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[3][4][6] Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[3][4][6][7][8]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: The "High-Performance" Method (Difficult Substrates)
Best for: Heteroaryl boronates, sterically hindered partners, or if Protocol A fails due to pyridine coordination. Mechanism: Uses Buchwald Ligands (XPhos or SPhos) . These bulky, electron-rich ligands prevent the pyridine nitrogen from binding to the Palladium center and facilitate oxidative addition.
Reagents:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pre-formed XPhos Pd G2 catalyst.
-
Base: K₃PO₄ (Potassium Phosphate, tribasic) – Anhydrous or 0.5M solution.
-
Solvent: n-Butanol or Toluene/Water (10:1).
Step-by-Step Procedure:
-
Pre-complexation (if using separate ligand/metal): In the reaction vessel, mix Pd₂(dba)₃ and XPhos in the solvent at RT for 10 mins under Argon to form the active catalytic species.
-
Base: Add K₃PO₄ (3.0 equiv).
-
Reaction: Heat to 100°C . The higher boiling point of n-Butanol allows for higher kinetic energy to overcome steric barriers.
-
Workup: Standard aqueous extraction.
Optimization & Troubleshooting Guide
Use the following decision tree to select the optimal conditions for your specific coupling partner.
Figure 2: Optimization Decision Matrix. Select conditions based on the steric and electronic nature of the boronic acid partner.
Data Summary: Typical Reaction Performance
| Variable | Standard Conditions | Optimized Conditions | Impact on 3-Bromo-5-(2-chlorophenoxy)pyridine |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 | XPhos prevents N-coordination; higher turnover. |
| Base | Na₂CO₃ | K₃PO₄ | Phosphate is gentler; reduces protodeboronation of unstable boronates. |
| Solvent | Dioxane/H₂O | n-Butanol | n-Butanol allows higher temp (117°C) for difficult couplings. |
| Selectivity | >95% Br-coupling | >98% Br-coupling | Both conditions maintain high chemoselectivity over the Cl-site. |
Safety & Handling
-
Pyridine Toxicity: 3-Bromo-5-(2-chlorophenoxy)pyridine should be handled in a fume hood. Pyridine derivatives can be skin irritants and have distinct, unpleasant odors.
-
Palladium Waste: All heavy metal waste must be segregated.
-
Boronic Acids: Many boronic acids are prone to protodeboronation. Store them in the fridge and check purity by NMR if reactions fail.
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (General protocols for bromophenoxypyridines).
-
Lutz Ackermann et al. Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloropyridines. (Demonstrates the difficulty of C-Cl activation, supporting the C-Br selectivity argument).
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. (Foundational mechanistic reference).
-
Malinowski, Z. et al. Synthesis of new 3-bromo-5-phenoxy-pyridine derivatives. (Specific synthesis and reactivity of the scaffold).
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the pyridine ring in 3-Bromo-5-(2-chlorophenoxy)pyridine
Executive Summary
This guide details the strategic functionalization of 3-Bromo-5-(2-chlorophenoxy)pyridine , a privileged scaffold in the design of kinase inhibitors and agrochemicals. The molecule features a unique "push-pull" electronic environment: the electron-deficient pyridine ring is modulated by the electron-donating phenoxy ether, while the 3-bromo substituent serves as a versatile handle for cross-coupling.
Key Technical Insight: The presence of the 2-chlorophenoxy moiety introduces specific steric constraints and lipophilicity, but crucially, the aryl chloride bond is significantly less reactive than the heteroaryl bromide. This allows for chemoselective functionalization of the pyridine ring without compromising the ether side chain.
Chemo-Structural Analysis & Reactivity Map
Before initiating synthesis, it is critical to understand the electronic landscape of the substrate.[1]
| Site | Electronic Character | Reactivity Potential | Primary Strategy |
| C-3 (Br) | Highly reactive, electron-poor C-X bond. | High. Prone to oxidative addition by Pd(0). | Suzuki-Miyaura, Buchwald-Hartwig, Stille. |
| C-5 (Ether) | Electron-rich via resonance (+M), inductive withdrawal (-I). | Low. Stable anchor. | The 2-Cl substituent on the phenyl ring is generally inert under C-3 coupling conditions. |
| C-2 / C-6 | Electron-deficient ( | Moderate. Susceptible to nucleophilic attack or radical addition. | Minisci Reaction (Radical), Ir-Catalyzed C-H Borylation. |
| C-4 | Sterically crowded, electron-deficient. | Low. | Difficult to access selectively without directing groups. |
Module A: The C-3 Nexus (Suzuki-Miyaura Coupling)
The most reliable method for expanding this scaffold is utilizing the C-3 bromide. The 2-chlorophenoxy group is stable under these conditions.
Mechanistic Logic
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step is the oxidative addition of Pd(0) into the C3-Br bond.
-
Ligand Selection: Phosphine ligands like dppf or XPhos are preferred to prevent the pyridine nitrogen from coordinating to Palladium (catalyst poisoning).
-
Base Selection: Inorganic bases (
, ) are standard. For boronic esters prone to protodeboronation, anhydrous conditions with are recommended.
Standard Protocol (Biaryl Synthesis)
Reagents:
-
Substrate: 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(aqueous) (3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.
-
Reaction: Seal the vial and heat to 90 °C for 4–12 hours.
-
Checkpoint: Monitor via LCMS.[2] The bromide (M+) peak should disappear; product mass (M + Aryl - Br) should appear.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over
, and concentrate.[2][3] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Workflow Visualization
Caption: Optimized Suzuki-Miyaura workflow for C-3 arylation.
Module B: C-N Bond Formation (Buchwald-Hartwig)
Installing an amine at C-3 creates aminopyridines, which are potent kinase inhibitor motifs.
Critical Considerations
-
Chemoselectivity: The C-Cl bond on the phenoxy ring is generally unreactive below 110 °C with standard ligands, preserving the ether moiety.
-
Catalyst Poisoning: The pyridine nitrogen is a strong
-donor. Use bulky, electron-rich ligands (e.g., BrettPhos , Xantphos ) to crowd out the pyridine N from the Pd center.
Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Amine:
(1.2 equiv) -
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%) or BrettPhos (for primary amines)
-
Base:
(1.5 equiv) - Must be stored in glovebox or fresh. -
Solvent: Anhydrous Toluene or 1,4-Dioxane.[4]
Procedure:
-
Inert Handling: Ideally performed in a glovebox or using strict Schlenk techniques.
-
Mixing: Combine Pd source, Ligand, Base, and Substrate in the reaction vessel. Add solvent.[2][4][5][6][7][8]
-
Activation: Stir at RT for 5 mins to pre-form the active catalyst complex.
-
Reaction: Add the amine. Seal and heat to 100 °C for 12–18 hours.
-
Workup: Dilute with DCM, wash with water, dry, and concentrate.
-
Note: Aminopyridines can be polar; consider adding 1%
to the chromatography eluent to prevent streaking.
-
Module C: Late-Stage C-H Functionalization (Minisci Reaction)
Once the C-3 position is substituted (or if C-2/C-6 alkylation is desired first), the Minisci reaction allows for the direct installation of alkyl groups at the electron-deficient C-2 or C-6 positions via radical intermediates.
Mechanism
This reaction utilizes a carbon-centered radical (generated from a carboxylic acid, alcohol, or halide) that attacks the protonated (activated) pyridine ring.
-
Regioselectivity: The radical prefers the most electron-deficient positions (
and ). Since C-4 is sterically shielded by the C-3 Br and C-5 Phenoxy, substitution occurs predominantly at C-2 or C-6 .
Protocol (Decarboxylative Alkylation)
Reagents:
-
Substrate: 1.0 equiv
-
Alkyl Source: Carboxylic Acid (
) (3.0 equiv) -
Catalyst:
(0.2 equiv) -
Oxidant:
(3.0 equiv) -
Acid: TFA (0.5 equiv) - Activates the pyridine ring.
-
Solvent: DCM/Water (biphasic) or DMSO.
Procedure:
-
Dissolve substrate in DCM/Water (1:1). Add TFA.
-
Add the carboxylic acid and
. -
Heat to 40–50 °C .
-
Add ammonium persulfate (dissolved in water) dropwise over 30 minutes.
-
Why? Slow addition prevents radical dimerization (side reaction).
-
-
Stir for 2 hours. Monitor conversion.
-
Neutralize with
before extraction.
Comparative Data & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Conversion (Suzuki) | Catalyst poisoning by Pyridine N. | Switch to Pd(dppf)Cl2 or increase temp to 100°C. |
| Dehalogenation (Product is H-substituted) | Ensure anhydrous solvents; switch base to | |
| Reaction at Cl-Phenoxy site | Over-active catalyst (e.g., SPhos at high temp). | Lower temp to <90°C; use less electron-rich ligands. |
| Black Precipitate (Pd black) | Catalyst decomposition. | Add additional ligand (e.g., |
References
-
BenchChem. "The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry." (Accessed 2026). Provides foundational data on the 3-chlorophenoxy analog, applicable to the 2-chloro isomer.Link
-
MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules (2017).[9] Details Pd-catalyzed protocols for aminopyridines.Link
-
ACS Publications. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics." Organic Letters (2016). Discusses chemoselectivity between Cl and Br on pyridine/benzene systems.Link
-
Royal Society of Chemistry. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Org.[10][11][12] Biomol. Chem. (2015).[10][13] Mechanistic insights into halogen reactivity.[10]Link
Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. This guide is for research purposes only.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 3-Bromo-5-phenylpyridine | C11H8BrN | CID 2762904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Bromo-5-(2-chlorophenoxy)pyridine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-(2-chlorophenoxy)pyridine, a sophisticated and versatile building block for pharmaceutical research and development. Pyridine-based structures are a cornerstone in medicinal chemistry, recognized for their prevalence in a multitude of biologically active compounds.[1] This document details the physicochemical properties, core synthetic applications, and detailed experimental protocols for the strategic incorporation of this intermediate into complex molecular architectures, with a specific focus on palladium-catalyzed cross-coupling reactions that are pivotal in modern API synthesis.[2]
Introduction: A Strategic Building Block
3-Bromo-5-(2-chlorophenoxy)pyridine is a bifunctional heterocyclic compound of significant interest to drug discovery professionals.[2] Its structure is elegantly tailored for synthetic utility, featuring three key components:
-
A pyridine scaffold , a privileged core structure in medicinal chemistry known to interact with a wide array of biological targets.[1][3]
-
A bromine atom at the 3-position, which serves as a highly reactive handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions.[2]
-
A diaryl ether linkage to a 2-chlorophenyl ring, a common motif in bioactive molecules that can influence physicochemical properties such as lipophilicity and metabolic stability.[1][2]
The strategic placement of the bromine atom allows for its selective reaction over the more inert chlorine atom on the phenoxy ring, enabling precise and predictable synthetic outcomes. This guide will focus on two of the most powerful transformations for this building block: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for constructing crucial carbon-nitrogen linkages.
Physicochemical & Structural Data
A thorough understanding of the building block's properties is essential for accurate experimental design and stoichiometric calculations.
| Property | Value | Reference |
| CAS Number | 28232-65-7 | [1][2] |
| Molecular Formula | C₁₁H₇BrClNO | [1][2] |
| Molecular Weight | 284.54 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | [2] |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | [2] |
Core Synthetic Applications & Protocols
The bromine atom at the C-3 position of the pyridine ring is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad functional group tolerance and reliable outcomes.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely adopted method for creating biaryl and heteroaryl-aryl structures, which are common scaffolds in many APIs.[4][5] This reaction couples the organohalide (3-Bromo-5-(2-chlorophenoxy)pyridine) with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4]
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine ring. This is the step where selectivity is key; the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond on the phenoxy ring.[6] Following this, transmetalation occurs where the organic moiety from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol serves as a robust starting point and may require optimization based on the specific arylboronic acid used.
-
Reaction Setup: In a dry round-bottom flask or reaction vessel, combine 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0–3.0 eq).[4]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Nitrogen or Argon) for 15-30 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4] Subsequently, add the anhydrous organic solvent (e.g., 1,4-Dioxane, Toluene) and degassed water via syringe. A common solvent ratio is 4:1 organic solvent to water.[4]
-
Reaction Execution: Heat the mixture to the target temperature (typically 80–100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired biaryl product.[1][2]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][8] This reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[8] For 3-Bromo-5-(2-chlorophenoxy)pyridine, this provides direct access to 3-amino-5-(2-chlorophenoxy)pyridine derivatives.
Causality and Mechanistic Insight: Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.[9] An amine then coordinates to the palladium complex. A stoichiometric amount of a strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[9] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, BINAP) are often required to promote the reductive elimination step and stabilize the catalytic species.[2][8]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol requires stringent anhydrous and oxygen-free conditions for optimal results.
-
Reaction Setup (Inert Atmosphere): In a glovebox or a flame-dried Schlenk flask under a positive pressure of Argon, charge the palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-5 mol%), and the base (e.g., Sodium tert-butoxide [NaOtBu], 1.5-2.5 eq).[2]
-
Addition of Reactants: To the flask, add 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 eq) and the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Amine Addition: Add the primary or secondary amine (1.1-1.5 eq) via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.[2][10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired amine.[2]
Application in Drug Discovery: Scaffolds for Kinase Inhibitors
The synthetic products derived from 3-Bromo-5-(2-chlorophenoxy)pyridine are of high value in drug discovery. Specifically, the 3-amino-5-phenoxypyridine scaffold, readily accessible via the Buchwald-Hartwig amination, is a well-established structural motif in a wide variety of kinase inhibitors.[2] Kinases are a critical class of drug targets, and building blocks that provide a robust platform for exploring the chemical space around the kinase active site are in high demand.
Caption: Logical workflow for using the building block in a drug discovery program.
Safety and Handling
As with all laboratory chemicals, 3-Bromo-5-(2-chlorophenoxy)pyridine should be handled with appropriate safety precautions. Always consult the material safety data sheet (MSDS) before use. General safe handling practices include:
-
Use in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[1]
Conclusion
3-Bromo-5-(2-chlorophenoxy)pyridine is a high-value, versatile intermediate for the synthesis of complex APIs. Its unique substitution pattern allows for selective and high-yielding functionalization via robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided herein demonstrate its strategic utility, particularly in the rapid generation of scaffolds for targeted therapies such as kinase inhibitors, making it an essential tool for the modern medicinal chemist.
References
- The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery. (2025). Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (2025). Benchchem.
- Buchwald–Hartwig amin
- An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine. (2025). Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- [Named Reaction #2] Buchwald-Hartwig Amin
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Suzuki Coupling. Organic Chemistry Portal.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Note: Catalytic Cycle Optimization for 3-Bromo-5-(2-chlorophenoxy)pyridine Coupling
Executive Summary
This application note details the optimization of the catalytic cycle for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine , a critical diaryl ether scaffold used in kinase inhibitor development (e.g., p38 MAP kinase pathways).
While traditional Ullmann-type (Copper-mediated) couplings are cost-effective, they often suffer from harsh conditions (>120°C) and poor selectivity (bis-coupling) when applied to symmetric electrophiles like 3,5-dibromopyridine. This guide prioritizes a Palladium-Catalyzed Buchwald-Hartwig approach, utilizing sterically demanding biaryl phosphine ligands to overcome the steric hindrance of the ortho-chloro substituent on the phenol.
Key Deliverables:
-
Selectivity Control: Protocols to achieve >95% mono-arylation of 3,5-dibromopyridine.
-
Steric Management: Overcoming the energy barrier of reductive elimination imposed by the 2-chlorophenol moiety.
-
Scalable Workflow: A self-validating experimental protocol suitable for gram-to-kilogram transition.
The Synthetic Challenge
The target transformation involves the C-O coupling of 3,5-dibromopyridine (Electrophile) and 2-chlorophenol (Nucleophile).
Structural Hurdles[1]
-
Electrophile Symmetry: 3,5-dibromopyridine is symmetric. Statistical coupling suggests a mixture of starting material, mono-product, and bis-product. Kinetic control is required to stop at the mono-bromide stage (the "3-bromo" handle is essential for downstream functionalization).
-
Nucleophile Sterics: The chlorine atom at the ortho-position of the phenol creates significant steric bulk. In the catalytic cycle, this hinders the coordination of the phenoxide to the metal center and significantly raises the activation energy for the final reductive elimination step.
-
Catalyst Poisoning: The pyridine nitrogen is a competent ligand that can compete with phosphines for palladium binding, potentially leading to catalyst deactivation (formation of off-cycle Pd-pyridine complexes).
Mechanistic Analysis & Catalytic Cycle[2]
To optimize the reaction, we must dissect the catalytic cycle. We utilize a Palladium(0)/Palladium(II) cycle.[1][2][3][4]
The Optimized Cycle
-
Pre-Catalyst Activation: We recommend using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or G3-Precatalysts) that reduces in situ to the active monoligated Pd(0) species, denoted as [L-Pd(0)] .
-
Step A: Oxidative Addition (OA): [L-Pd(0)] inserts into the C-Br bond of 3,5-dibromopyridine. This is generally fast for electron-deficient heterocycles.
-
Step B: Ligand Exchange (LE): The base (Cs₂CO₃) deprotonates 2-chlorophenol. The resulting phenoxide displaces the bromide on the Pd(II) center. Critical Control Point: The bulk of the ligand (L) prevents the coordination of a second phenoxide, suppressing bis-coupling.
-
Step C: Reductive Elimination (RE): The C-O bond forms, and the product is released. Bottleneck: This is the rate-determining step (RDS) due to the ortho-Cl clash. Bulky ligands like RockPhos or tBuBrettPhos are required to "squeeze" the substrate out of the metal center.
Pathway Visualization
The following diagram maps the catalytic cycle and potential off-cycle inhibitory pathways.
Figure 1: Catalytic cycle for Pd-catalyzed C-O coupling. Note the critical "Reductive Elimination" step which is sensitive to the steric bulk of the 2-chlorophenol.
Optimization Strategy: Ligand & Base Screening
Based on the mechanistic requirements, the following screening logic was applied to select the optimal system.
Ligand Selection (The "Buchwald" Factors)
For hindered phenols (2-substituted), standard ligands like BINAP or dppf fail to promote reductive elimination. We compared third-generation biaryl phosphines:
| Ligand | Steric Bulk | Electron Richness | Suitability for 2-Cl-Phenol | Recommendation |
| XPhos | High | High | Moderate | Good starting point, but often allows bis-coupling. |
| RockPhos | Very High | High | Excellent | Top Choice. Designed specifically for hindered C-O coupling. |
| tBuBrettPhos | Very High | High | High | Alternative if RockPhos fails. |
| BINAP | Moderate | Moderate | Poor | Avoid. Slow reaction, high dehalogenation. |
Base & Solvent Effects[2]
-
Base: Cs₂CO₃ (Cesium Carbonate) is preferred over NaOtBu. While NaOtBu is stronger, it can lead to hydrodebromination side products. Cs₂CO₃ provides a milder deprotonation equilibrium, keeping the concentration of free phenoxide lower, which helps prevent bis-coupling.
-
Solvent: Toluene is the standard.[5][2] Dioxane is a viable alternative if solubility is an issue, but Toluene generally provides better catalyst stability at the required temperatures (80-100°C).
Validated Experimental Protocol
Objective: Synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine (Target: 10g scale).
Materials
-
Substrate: 3,5-Dibromopyridine (1.0 equiv)
-
Coupling Partner: 2-Chlorophenol (1.05 equiv) — Note: Slight excess only.
-
Catalyst: Pd(OAc)₂ (2.0 mol%)
-
Ligand: RockPhos (4.0 mol%) — 2:1 L:Pd ratio is critical.
-
Base: Cs₂CO₃ (1.5 equiv, anhydrous, finely ground)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Workflow
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a glovebox or under Argon, mix Pd(OAc)₂ and RockPhos in a small volume of Toluene. Stir at RT for 10 mins to form the active species (color change from orange to dark red/brown).
-
-
Reaction Assembly:
-
To a clean, dry 3-neck flask equipped with a reflux condenser and internal thermometer, add:
-
3,5-Dibromopyridine (10.0 g, 42.2 mmol)
-
Cs₂CO₃ (20.6 g, 63.3 mmol)
-
-
Evacuate and backfill with Argon (x3).
-
Add Toluene (100 mL, 0.4 M concentration).
-
Add 2-Chlorophenol (5.7 g, 44.3 mmol) via syringe.
-
-
Initiation:
-
Add the pre-complexed Catalyst/Ligand solution via syringe.
-
Heat the mixture to 90°C . Do not reflux vigorously (110°C) initially; milder heat improves selectivity.
-
-
Monitoring (Self-Validation):
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash pad with EtOAc.
-
Purification: Flash chromatography (SiO₂). Elute with Hexanes/EtOAc (Gradient 0-10%). The mono-product is less polar than the starting material but more polar than the bis-product.
-
QC Specifications
-
Appearance: White to off-white solid.
-
1H NMR (DMSO-d6): Diagnostic signals for Pyridine protons (approx 8.4 ppm, d, J=2Hz; 8.6 ppm, d, J=2Hz) and Phenol aromatic region.
-
Purity: >98% (HPLC area).
Troubleshooting & Optimization Logic
If the protocol yields suboptimal results, apply this decision tree:
Figure 2: Troubleshooting logic for common reaction failures.
References
-
Selective Palladium-Catalysed Arylation of 2,6-Dibromopyridine Title: Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Although focusing on the 2,6-isomer, this paper establishes the kinetic principles of mono-arylation in symmetric dibromopyridines using Pd-catalysis.
-
Catalytic Cycle and Mechanism of C-O Coupling Title: Palladium-Catalyzed Carbon-Heteroatom Bond Formation Source:[6][7][8][11][12][13] Organic Chemistry Portal URL:[Link] Relevance: Provides the foundational mechanistic steps (Oxidative Addition/Reductive Elimination) depicted in Figure 1.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thermofishersci.in [thermofishersci.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Bromo-2-chloropyridine 98 52200-48-3 [sigmaaldrich.com]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis using 3-Bromo-5-(2-chlorophenoxy)pyridine
Application Note: Microwave-Assisted Functionalization of 3-Bromo-5-(2-chlorophenoxy)pyridine
Part 1: Executive Summary & Compound Profile
The Challenge: Pyridine scaffolds are ubiquitous in kinase inhibitors and GPCR ligands, yet they present distinct synthetic challenges. The electron-deficient nature of the pyridine ring renders the C-Br bond at the 3-position less reactive toward oxidative addition compared to electron-rich aryl bromides. Furthermore, the presence of the 2-chlorophenoxy ether linkage at the 5-position introduces lipophilicity and steric bulk that can hamper conventional thermal coupling.
The Solution: Microwave-assisted organic synthesis (MAOS) provides the necessary activation energy to overcome the kinetic inertness of the 3-bromopyridine moiety. This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings using 3-Bromo-5-(2-chlorophenoxy)pyridine as the core scaffold.
Compound Profile:
| Property | Data |
| Compound Name | 3-Bromo-5-(2-chlorophenoxy)pyridine |
| Molecular Formula | C₁₁H₇BrClNO |
| Molecular Weight | 284.54 g/mol |
| Structure Description | Pyridine ring substituted at C3 with Bromine (reactive handle) and at C5 with a 2-chlorophenoxy ether (lipophilic tail).[1] |
| Physical State | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMF, DMSO, Dioxane, DCM; Low solubility in water. |
| Key Reactivity | C3-Br is active for Pd-catalyzed cross-coupling; Ether linkage is stable under standard basic coupling conditions. |
Part 2: Microwave-Assisted Synthetic Protocols
Methodology A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[2]
Mechanistic Insight: The 3-position of pyridine is electronically similar to a deactivated benzene ring. Conventional heating often leads to stalled reactions or homocoupling side products. Microwave irradiation at 150°C accelerates the rate-determining step (oxidative addition of Pd(0) into the C-Br bond) while minimizing debromination.
Reagents:
-
Substrate: 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Why: The bidentate ferrocenyl ligand prevents catalyst deactivation by the pyridine nitrogen.
-
-
Base: 2M Aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]
Step-by-Step Protocol:
-
Vessel Loading: In a 10 mL microwave process vial, add the pyridine substrate (0.5 mmol, 142 mg), boronic acid (0.6 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol, 20 mg).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.[3]
-
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1 mL) via syringe.
-
Irradiation: Place in the microwave reactor.
-
Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate.[6]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Methodology B: Buchwald-Hartwig Amination (C-N Bond Formation)
Mechanistic Insight: Amination of 3-bromopyridines is notoriously difficult due to the potential for the pyridine nitrogen to coordinate competitively with the Palladium center, poisoning the catalyst. We utilize Xantphos , a wide-bite-angle ligand, which facilitates the reductive elimination step and prevents catalyst sequestration.
Reagents:
-
Substrate: 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%)
-
Base: Cs₂CO₃ (Dry, granular) (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Protocol:
-
Pre-complexation: In the microwave vial, add Pd₂(dba)₃ and Xantphos. Add 1 mL of solvent and stir under Argon for 5 minutes to form the active catalytic species (solution turns from purple/red to orange/yellow).
-
Addition: Add the pyridine substrate (0.5 mmol), the amine (0.6 mmol), and Cs₂CO₃ (1.0 mmol). Add remaining solvent (3 mL).
-
Irradiation:
-
Temperature: 130°C[7]
-
Hold Time: 30 minutes
-
Pressure Limit: 15 bar
-
-
Work-up: Dilute with DCM, wash with water (to remove salts), dry, and concentrate.
-
Note: For volatile amines, use the amine as the limiting reagent or use a specific microwave vial cap rated for higher pressures (up to 30 bar).
Part 3: Visual Workflow & Pathway Logic
The following diagram illustrates the divergence from the core scaffold to functionalized leads using the described protocols.
Caption: Divergent synthesis pathways from the 3-bromo-5-phenoxy scaffold utilizing microwave irradiation to access distinct chemical spaces.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Catalyst deactivation by Pyridine N. | Switch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ . These ligands are bulky and prevent N-coordination. |
| Protodebromination | Reaction temperature too high or solvent "wet" with protic impurities (in non-aqueous protocols). | Reduce MW temp to 120°C and extend time. Ensure anhydrous solvents for Buchwald. |
| Black Precipitate (Pd Black) | Catalyst decomposition / Ligand dissociation. | Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict O₂-free conditions (Argon purge). |
| Vessel Failure | Excessive pressure from volatile solvents. | Do not use low-boiling solvents (Et₂O, DCM) in MW. Stick to Dioxane, DMF, or Toluene. |
Part 5: References
-
BenchChem. Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. (General protocols for 3-bromopyridines).[8][9][10] Link
-
Bagley, M. C., et al. "Microwave-assisted synthesis of 3,5-disubstituted pyridines." Tetrahedron Letters, 2002. (Fundamental MW pyridine chemistry).
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie Int. Ed., 2004. (Theory of MW heating in heterocyclic synthesis).
-
RSC Advances. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." (Analogous electron-deficient heteroaryl bromide coupling conditions). Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational Suzuki mechanism).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01782A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Introduction
The synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine, a key intermediate in various pharmaceutical and agrochemical research programs, is most commonly achieved via a copper-catalyzed Ullmann condensation. This reaction involves the formation of a diaryl ether linkage between 3,5-dibromopyridine and 2-chlorophenol. While theoretically straightforward, this synthesis is often plagued by low yields, primarily due to the steric hindrance imposed by the ortho-chloro substituent on the phenol and the electronic properties of the pyridine ring. This guide offers practical solutions to overcome these challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine in a question-and-answer format.
Question 1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?
Low yields in this Ullmann condensation are a frequent issue. The primary culprits are often related to steric hindrance and suboptimal reaction conditions. Here is a systematic approach to troubleshoot this problem:
-
Steric Hindrance: The chlorine atom at the ortho-position of 2-chlorophenol significantly hinders the approach of the nucleophile to the copper-activated pyridine ring. This steric clash is a major contributor to low reactivity.[1][2]
-
Catalyst System: The choice of catalyst and ligand is critical for overcoming steric barriers.
-
Copper Source: Ensure you are using a high-purity Copper(I) source, such as CuI. Older or oxidized copper sources can be less active.[2]
-
Ligand Selection: For sterically demanding substrates, the use of a ligand is highly recommended to improve catalyst efficacy.[1][3] Screening different ligands can have a dramatic impact on the yield. Effective ligands for sterically hindered couplings include:
-
Amino acids: N,N-dimethylglycine has been shown to be effective in similar Ullmann couplings.[4]
-
Phenanthrolines: These are classic ligands for copper-catalyzed reactions.
-
Salicylaldimines: These ligands have been specifically designed to promote copper-catalyzed Ullmann reactions under milder conditions.[1]
-
-
-
Base and Solvent Optimization: The reaction environment plays a crucial role.
-
Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than potassium carbonate (K₂CO₃) in these challenging couplings.[2]
-
Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane are typically used.[5][6] Dioxane has been shown to be particularly effective in some ligand-accelerated systems.[1]
-
-
Temperature: While traditional Ullmann reactions require high temperatures (often >150 °C), ligand-accelerated protocols can often be run at lower temperatures (90-120 °C).[4] It is crucial to find the optimal temperature that promotes the reaction without causing degradation of starting materials or product.
Proposed Optimization Workflow:
Sources
- 1. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 3-Bromo-5-(2-chlorophenoxy)pyridine
Case ID: REC-PYR-3B5C Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Physicochemical Profile
This guide addresses the purification of 3-Bromo-5-(2-chlorophenoxy)pyridine (CAS: Analogous to 28232-65-7 family). As a halogenated diaryl ether with a pyridine core, this molecule exhibits distinct solubility characteristics driven by its lipophilicity and weak basicity.
Compound Profile
| Property | Characteristic | Impact on Recrystallization |
| Core Structure | Pyridine (Electron-deficient) | Weakly basic; soluble in dilute acids (reversible salt formation). |
| Linker | Ether (-O-) | Flexible; prone to "oiling out" if cooling is too rapid. |
| Substituents | Bromo & Chloro (Halogens) | Increases lipophilicity ( |
| Impurities | Cu salts, Phenols, Bis-ethers | Requires specific wash steps before recrystallization. |
Solvent Selection Guide
Based on the "Like Dissolves Like" principle and the specific dipole moment of halogenated phenoxypyridines, we recommend the following solvent systems.
System A: The "Standard" Binary System (High Yield)
Solvent: Ethyl Acetate (EtOAc) Anti-Solvent: n-Heptane (or Hexane)
-
Mechanism: The compound is highly soluble in EtOAc but insoluble in alkanes.
-
Best For: Removing polar impurities and starting material (e.g., copper salts, phenols).
-
Protocol: Dissolve in minimum hot EtOAc (
), then slowly add hot Heptane until turbidity persists. Cool slowly.
System B: The "Green" Single Solvent (High Purity)
Solvent: Isopropanol (IPA) or Ethanol (EtOH)
-
Mechanism: Pyridine derivatives often show a steep solubility curve in alcohols (soluble hot, insoluble cold).
-
Best For: Final polishing to remove trace isomers.
-
Warning: If the melting point is low (
), this system may cause oiling out.
System C: The "Rescue" System (For Oiling Out)
Solvent: Methanol (MeOH) Anti-Solvent: Water
-
Mechanism: High polarity difference forces rapid precipitation.
-
Use Case: Only use if System A and B fail, or if you need to crash out the product quickly from a crude oil.
Step-by-Step Experimental Protocol
Pre-Requisite: The "Copper Wash" (Critical)
If your material was synthesized via Ullmann Coupling (Cu-catalyzed), recrystallization alone will not remove paramagnetic copper residues (green/blue tint).
-
Dissolve crude in EtOAc.
-
Wash
with 5% aqueous ethylenediamine or ammonium hydroxide . -
Wash with brine, dry over
, and concentrate. -
Proceed to recrystallization.
Protocol: Binary Recrystallization (EtOAc / Heptane)
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add EtOAc (approx. 10-15 mL) and heat to reflux (
). Add more EtOAc dropwise just until the solid dissolves. -
Clarification (Optional): If insoluble particles remain (dust/silica), perform a hot filtration through a pre-warmed glass funnel.
-
Nucleation Point: While maintaining a gentle boil, add n-Heptane dropwise.
-
Visual Cue: The solution will turn slightly cloudy.
-
Action: Add 1-2 drops of EtOAc to clear it back up.
-
-
Crystallization: Remove from heat. Cover with foil.
-
Allow to cool to RT undisturbed (2-3 hours).
-
Then move to
fridge for 2 hours.
-
-
Harvest: Filter the white/off-white needles. Wash with cold Heptane.
Troubleshooting & FAQs
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling rate is too fast. Solution:
-
Reheat the mixture until it is a clear solution.
-
Seed It: Add a tiny crystal of pure product (or scratch the glass wall) at
. -
Switch Solvents: Move to System B (IPA) . Alcohols participate in H-bonding with the pyridine nitrogen, often stabilizing the crystal lattice better than esters.
Issue 2: "The crystals are colored (Yellow/Green)."
Diagnosis: Trapped impurities. Yellow usually indicates nitro/azo byproducts or oxidized phenols. Green indicates Copper. Solution:
-
Activated Charcoal: Re-dissolve in hot EtOAc, add 5% w/w activated carbon, stir for 10 mins, and hot filter over Celite.
-
Acid Wash: Dissolve product in DCM, wash with 1M HCl (product goes into water layer as salt), extract impurities with DCM (discard organics), basify water layer with NaOH, and re-extract product.
Issue 3: "Low Recovery Yield (<50%)."
Diagnosis: Too much solvent used or product is too soluble in the anti-solvent. Solution:
-
Concentrate the mother liquor (filtrate) to half volume and repeat cooling to get a "second crop."
-
Note: The second crop is usually lower purity.
Visual Workflows
Decision Logic: Solvent Selection
Caption: Logic flow for selecting the correct purification pathway based on crude appearance and behavior.
Workflow: Binary Recrystallization
Caption: Step-by-step execution of the Ethyl Acetate/Heptane binary recrystallization method.
References
-
BenchChem. (2025).[1][2][3] An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine. Retrieved from
-
University of Calgary. (n.d.). Recrystallization: Choice of Solvent. Department of Chemistry. Retrieved from
-
Rubin Group. (n.d.). Common Solvents for Recrystallization Listed in Order of Decreasing Polarity. Retrieved from
-
Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates. Retrieved from
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-5-(2-chlorophenoxy)pyridine Cross-Couplings
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize cross-coupling reactions—specifically Buchwald-Hartwig aminations—involving 3-Bromo-5-(2-chlorophenoxy)pyridine .
This substrate presents a unique dual-challenge:
-
Dynamic Steric Hindrance: While the 2-chlorophenoxy group is meta (position 5) to the primary reactive carbon-bromine (C-Br) bond (position 3), the conformational flexibility of the ether linkage allows the bulky, electron-withdrawing ortho-chlorophenyl moiety to sweep through the steric space surrounding the pyridine ring. This "umbrella effect" physically blocks the approach of the palladium catalyst.
-
Chemoselectivity Traps: The molecule contains both a C-Br bond and a C-Cl bond. While C-Br is thermodynamically favored for activation, forcing the reaction with high heat to overcome steric barriers often leads to off-target C-Cl activation[1].
Part 1: Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic flowchart to map your LC-MS or NMR crude analysis to the correct root cause.
Diagnostic flowchart for 3-Bromo-5-(2-chlorophenoxy)pyridine cross-coupling failures.
Part 2: Troubleshooting Q&A (The "Why" and "How")
Q1: My reaction is stalling at <20% conversion despite using standard Pd(PPh₃)₄ or Pd(dppf)Cl₂. Why is the catalyst failing?
A: Standard bidentate ligands (like dppf) or simple phosphines (PPh₃) form highly stable, 16-electron
Q2: My LC-MS shows a significant amount of a des-bromo byproduct (M-79). What causes this protodehalogenation, and how do I stop it?
A: Protodehalogenation occurs via
Q3: I am observing chemoselectivity issues where the 2-chloro group on the phenoxy ring is also reacting. How do I target only the 3-bromo position?
A: The bond dissociation energy of C-Br is lower than C-Cl, making the 3-bromo position kinetically favored for oxidative addition[1]. However, if you are running the reaction at high temperatures (>100°C) to overcome the steric hindrance at the 3-position, you provide enough thermal energy to overcome the C-Cl activation barrier as well, degrading your chemoselectivity.
Solution: Rely on catalyst kinetics rather than thermodynamics. Use a highly active precatalyst (e.g.,
Part 3: Quantitative Catalyst Comparison
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting chemoselectivity for 3-Bromo-5-(2-chlorophenoxy)pyridine.
| Catalyst System | Base | Solvent | Temp (°C) | Conversion | Chemoselectivity (C-Br : C-Cl) | Primary Failure Mode |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100°C | < 20% | N/A | Failed oxidative addition (Sterics) |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100°C | 45% | 85:15 | Off-target C-Cl activation |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90°C | 60% | 90:10 | Protodehalogenation ( |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80°C | > 95% | > 99:1 | Optimal for primary amines |
| Pd(OAc)₂ / tBuBrettPhos | LiHMDS | Dioxane | 65°C | > 90% | > 99:1 | Optimal for secondary amines |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes
Self-Validation Principle: This protocol includes visual checkpoints. Palladium catalysis is highly sensitive to oxygen; visual color shifts confirm the health of the catalytic cycle.
Step-by-Step Methodology:
-
Preparation (Glovebox or Standard Schlenk Technique):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv),
(0.02 equiv, 2 mol%), XPhos (0.048 equiv, 4.8 mol%), and NaOtBu (1.5 equiv). -
Causality Note: A slight excess of ligand (4.8 mol% vs 4.0 mol% Pd) ensures all palladium is ligated, preventing the aggregation of Pd(0) into inactive nanoparticles.
-
-
Solvent Addition & Degassing:
-
Add anhydrous, degassed Toluene (0.2 M relative to the aryl bromide).
-
Validation Checkpoint 1: The solution should appear dark red/purple, characteristic of the
resting state. -
Sparging the solution with ultra-pure Argon for 15 minutes is critical. Oxygen will irreversibly oxidize the electron-rich XPhos ligand, killing the catalyst.
-
-
Reaction Initiation:
-
Seal the tube and heat to 80°C using an oil bath or heating block.
-
Validation Checkpoint 2 (15 minutes in): The solution should transition from dark red to a clear yellow/orange. This color shift validates that the dba ligands have dissociated and the active
-XPhos complex has successfully formed and entered the catalytic cycle. -
Failure Check: If the solution turns opaque black and a precipitate forms, the catalyst has died (precipitated as Pd-black) due to oxygen ingress or solvent impurity. Abort and restart.
-
-
Monitoring and Quenching:
-
Stir at 80°C for 4–6 hours. Monitor via LC-MS. The lower temperature ensures the C-Cl bond remains intact.
-
Once the C-Br starting material is consumed, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium residues and inorganic salts.
-
Part 5: Mechanistic Pathway Visualization
The diagram below illustrates the catalytic cycle, highlighting the exact points where the 2-chlorophenoxy group exerts steric pressure, and where the Buchwald ligand intervenes to rescue the reaction.
Catalytic cycle highlighting steric bottlenecks overcome by dialkylbiaryl phosphine ligands.
References
-
Chemistry LibreTexts - Buchwald-Hartwig Amination.[2] [Link]
-
Chemical Reviews (ACS) - Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][Link]
Sources
Removing metal catalyst impurities from 3-Bromo-5-(2-chlorophenoxy)pyridine products
Subject: Purification Strategies for 3-Bromo-5-(2-chlorophenoxy)pyridine Ticket ID: CHEM-SUP-2026-03-08 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering metal contamination in 3-Bromo-5-(2-chlorophenoxy)pyridine .[1][2][3] This molecule presents a specific purification challenge: the pyridine nitrogen atom acts as a competitive ligand, coordinating strongly with transition metals (Cu from Ullmann coupling or Pd from Buchwald-Hartwig). This "ligand effect" often renders standard silica chromatography ineffective, as the metal drags through the column with the product.
This guide provides a tiered troubleshooting approach, moving from aqueous chemical washes to advanced solid-phase scavenging.
Part 1: Diagnostic & Triage
Q: My product is off-color (green/brown/black). How do I identify the contamination state?
Visual inspection provides the first clue to the state of the metal, which dictates the purification method.
| Observation | Likely Contaminant State | Recommended Action |
| Hazy / Black Particulates | Colloidal Metal (Pd⁰ or Cu⁰) | Filtration (Celite/Membrane) + Activated Carbon. |
| Clear Green / Blue Solution | Soluble Copper (Cu¹⁺/Cu²⁺) | Chelation Wash (NH₄OH/EDTA). |
| Clear Red / Brown Solution | Soluble Palladium (Pd²⁺) | Solid-supported Scavengers (Thiol/Thiourea). |
Q: What are the regulatory limits I need to hit?
According to ICH Q3D (R2) guidelines, metals are classified by toxicity. Your target limits depend on the administration route (Oral vs. Parenteral).
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Concentration Limit (10g daily dose) |
| Palladium (Pd) | 2B | 100 | 10 | 10 ppm (Oral) |
| Copper (Cu) | 3 | 3000 | 300 | 300 ppm (Oral) |
Note: Class 2B elements (Pd) require risk assessment only if intentionally added.[4] Class 3 (Cu) has higher thresholds but can catalyze product degradation.
Part 2: Copper Removal (Ullmann Ether Synthesis)
Context: If you synthesized 3-Bromo-5-(2-chlorophenoxy)pyridine via Ullmann coupling (using CuI/Ligand), copper often remains coordinated to the pyridine nitrogen.
Q: Standard brine washes aren't working. Why?
A: Brine does not compete with the pyridine nitrogen for the copper ion. You must use a ligand that binds Copper stronger than your pyridine product.
Protocol A: The "Ammonia Toggle" (Best for Cu)
This method converts lipophilic Cu-Pyridine complexes into water-soluble Cu-Amine complexes.
-
Dissolution: Dissolve crude product in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid DCM if possible (emulsion risk).
-
The Wash: Wash the organic layer 3x with 10% aqueous NH₄OH (Ammonium Hydroxide) mixed with NH₄Cl (buffer).
-
Visual Check: The aqueous layer should turn bright blue (
). -
Repeat: Continue washing until the aqueous layer is colorless.
-
-
The Polish: Wash 1x with 10% EDTA disodium salt solution (pH 8–9).
-
Finish: Dry over Na₂SO₄ and concentrate.
Protocol B: The L-Cysteine Wash
If the product is sensitive to basic ammonia, use L-Cysteine. It is zwitterionic and sequesters Cu into the aqueous phase.
-
Prepare a 5% L-Cysteine solution in water.
-
Adjust pH to neutral/slightly basic (pH 7–8) with NaOH (crucial for solubility).
-
Wash the organic layer at 40°C for 1 hour.
-
Filter any precipitate before phase separation.
Part 3: Palladium Removal (Buchwald/Suzuki)
Context: If you used Pd-catalyzed coupling, the pyridine ring stabilizes Pd(II) species, making them soluble in organic solvents and resistant to crystallization.
Q: Which scavenger is best for Pyridines?
A: You must avoid amine-based scavengers (e.g., SiliaMetS Amine), as they are too similar to your product. You need Sulfur-based high-affinity scavengers .
Scavenger Selection Logic
-
SiliaMetS® Thiol (Si-SH): The universal workhorse. Best for Pd(II).
-
SiliaMetS® Thiourea (Si-Thiourea): Specific for Pd(0) and Pd(II). often superior for electrophilic Pd species.
-
SiliaMetS® DMT (Dimercaptotriazine): The strongest binder. Use this if Thiol fails.
Protocol C: Solid-Supported Scavenging (Batch Mode)
-
Loading: Dissolve crude 3-Bromo-5-(2-chlorophenoxy)pyridine in THF or EtOAc (10 mL solvent per 1 g product).
-
Addition: Add SiliaMetS® Thiol (or Thiourea) at 4–8 equivalents relative to the residual metal content (not the catalyst loading).
-
Rule of Thumb: If metal content is unknown, add 10 wt% of scavenger relative to the mass of the crude product.
-
-
Incubation: Stir at 40–50°C for 4 hours .
-
Critical: Heat is required to overcome the activation energy of ligand exchange (Pyridine
Thiol).
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Check Pd levels via ICP-MS.
Part 4: Visualizing the Workflow
Decision Tree: Purification Strategy
The following diagram illustrates the logical flow for determining the correct purification protocol based on the contaminant.
Caption: Logical workflow for selecting the appropriate purification method based on metal identity.
Mechanism of Action: Ligand Exchange
Why is removal difficult? The diagram below shows the competition between your pyridine product and the scavenger.
Caption: The scavenger (Si-Thiol) must possess a higher affinity for the metal than the pyridine nitrogen to drive the equilibrium toward the solid phase.
Part 5: Advanced Troubleshooting (FAQs)
Q: I used SiliaMetS Thiol, but the Pd level is still 500 ppm. What went wrong? A: This usually happens due to oxidative addition reversal . If your Pd is in the Pd(0) state and you have an Aryl Bromide (your product), the Pd can re-insert into the C-Br bond at high temperatures.
-
Fix: Ensure you are using SiliaMetS Thiourea (better for Pd(0)) and do not exceed 50°C. Alternatively, add a mild oxidant (open to air stirring) to force Pd(0)
Pd(II) before scavenging, as Pd(II) binds thiols better.
Q: Can I use Activated Carbon? A: Yes, specifically Darco KB-G or Ecosorb C-941 .
-
Warning: Carbon is non-selective. It may adsorb your lipophilic product (the chlorophenoxy group increases binding to carbon). Always test yield recovery on a small scale first.
Q: The metal is "streaking" on my silica column. A: This is classic pyridine dragging.
-
Fix: "Dope" your silica column. Add 1–2% (w/w) of SiliaMetS Thiol to the top layer of your sand/silica bed. As the product elutes, the metal is trapped at the head of the column.
References
-
ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation. (2022). Available at: [Link]
-
Removal of Palladium from Reaction Mixtures . Organic Process Research & Development. (2016). Available at: [Link]
- Purification of Laboratory Chemicals (Eighth Edition). Butterworth-Heinemann. (2017). (Standard reference for EDTA/Ammonia wash protocols).
-
Biotage Metal Scavenging User Guide . Biotage. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. CH624926A5 - Process for removing copper (I) compounds from a reaction mixture, and application of the process - Google Patents [patents.google.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
Technical Support Center: Stability Profile of 3-Bromo-5-(2-chlorophenoxy)pyridine
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
To our Research Partners:
You are likely utilizing 3-Bromo-5-(2-chlorophenoxy)pyridine as a core scaffold for kinase inhibitor development or agrochemical synthesis.[1] This molecule is deceptively stable.[1] While the pyridine ring is electron-deficient and the ether linkage appears robust, the specific 3,5-substitution pattern creates a unique "reactivity cliff" when exposed to basic conditions.
The Core Stability Thesis:
-
Weak/Inorganic Bases (
, , NaOH): The molecule is highly stable. The 3-position is resistant to direct nucleophilic aromatic substitution ( ) due to lack of ortho/para activation. -
Strong/Lithiated Bases (LDA,
-BuLi, LiTMP): The molecule is unstable . It is prone to the "Halogen Dance" (base-catalyzed isomerization) and pyridyne formation, leading to regioisomeric mixtures that are difficult to separate.
Critical Analysis: The "Halogen Dance" Trap
Applicable when using Organolithiums or Amide Bases
The most frequent failure mode reported by users involves the attempted functionalization of the C2 or C6 position using strong bases (e.g., lithiation).
The Mechanism of Failure
Under thermodynamic control, or if temperatures exceed -78°C during lithiation, the bromine atom at C3 does not remain static. The base deprotonates the ring (typically at C4), leading to a migration of the bromine atom to the 4-position. This is known as the Base-Catalyzed Halogen Dance .
Why this happens: The acidity of the pyridine protons is modified by the inductive effects of the Bromine (C3) and the Phenoxy group (C5).
If you generate the C4-lithio species, it rapidly rearranges to the more thermodynamically stable 4-bromo-3-lithio species. Quenching this yields the 4-bromo isomer, not your starting material.
Visualization: The Instability Pathway
Figure 1: Mechanism of base-catalyzed isomerization (Halogen Dance) and Pyridyne formation. High-risk pathways are indicated in red/yellow.[1]
Hydrolytic & Ether Stability
Applicable to Aqueous Workups and Suzuki Couplings
The Phenoxy Ether Linkage
The 5-(2-chlorophenoxy) moiety is a diaryl ether.[1]
-
Stability: High.[1]
-
Risk: Diaryl ethers are generally inert to aqueous bases (NaOH, KOH) even at reflux. The "2-chloro" substituent on the phenoxy ring provides steric protection and does not sufficiently activate the ring for cleavage under standard conditions.
-
Exception: Photocatalytic conditions or extreme forcing conditions (e.g.,
-BuOK in DMSO at >120°C) can induce cleavage, but this is rare in standard medicinal chemistry workflows.[1]
Resistance at C3
Users often fear that hydroxide (
-
Fact: The 3-position of pyridine is "meta-like" relative to the nitrogen.[1] It is not activated for Nucleophilic Aromatic Substitution (
). -
Outcome: Refluxing this molecule in 1M NaOH/MeOH will not displace the bromine. You will recover the starting material.
Troubleshooting Guide: Reaction Optimization
Use this table to diagnose unexpected results in your experiments.
| Symptom | Probable Cause | Corrective Action |
| Black tar / Complex mixture | Pyridyne Formation. You used a strong base (LDA, | Switch Base: Use Magnesiate reagents ( |
| Regioisomer formation (4-Br) | Halogen Dance. The base deprotonated C4, causing Br to migrate.[1] | Kinetic Control: Lower temp to -78°C. Ensure rapid quenching. Avoid "aging" the lithiated species. |
| No Reaction (Suzuki) | Base too weak / Catalyst poisoning. | Promoter: Switch to |
| Loss of Ar-O-Ar linkage | Ether Cleavage. Use of super-bases ( | Solvent Switch: Move to non-polar solvents (Toluene) or reduce temperature. |
Standardized Protocols
Protocol A: Base Stability Stress Test
Use this to validate the material before scaling up.
-
Preparation: Dissolve 50 mg of 3-Bromo-5-(2-chlorophenoxy)pyridine in 1 mL of solvent (THF for organic bases, MeOH for aqueous bases).
-
Condition Sets:
-
Analysis: Analyze via LC-MS or
-NMR.-
Pass Criteria: >98% recovery of parent peak for Sets A & B.
-
Deuterium Check (Set C): If D is incorporated at C4 instead of C2, or if the Br signal shifts, Halogen Dance has occurred.
-
Protocol B: Optimized Suzuki Coupling Conditions
Recommended starting point for functionalizing the C3-Br.[1]
-
Catalyst:
or (5 mol%) -
Base:
(2.5 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
-
Temperature: 80°C - 90°C
-
Note: Avoid alkoxide bases (
) unless necessary, as they increase the risk of side reactions on the electron-deficient pyridine ring.
Decision Logic for Base Selection
Follow this flowchart to select the appropriate base and avoid degradation.
Figure 2: Strategic decision tree for base selection based on intended chemical transformation.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to hydrolyze an ester elsewhere on the molecule without affecting the Br or Phenoxy groups? A: Yes. Aqueous NaOH (1M to 5M) at room temperature or mild heat (up to 60°C) is perfectly safe. The 3-Bromo and 5-Phenoxy groups are stable to standard saponification conditions.
Q: I see a small impurity at RRT 0.95 after heating with NaOtBu. What is it?
A: This is likely the
Q: Why do you recommend TurboGrignard (
References
-
Halogen Dance Mechanism: Puleo, T. R., & Bandar, J. S. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.[5][6][7] Chemical Science, 11, 9832-9837.
-
Pyridyne Intermediates: Bronner, S. M., et al. (2014). The Pyridyne Reaction: A Facile Method for the Synthesis of 3,4-Disubstituted Pyridines. Journal of Organic Chemistry.
-
Diaryl Ether Stability: Wang, L., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers. JACS Au.[1]
-
General Reactivity of 3-Bromopyridines: Heterocyclic Chemistry, Joule & Mills, 5th Ed.[1] (General reference for Pyridine
inertness at C3). -
Synthesis of 3-Bromo-5-substituted Pyridines: US Patent 5436344A (Describes synthesis and handling of similar 3-bromo-5-halo-pyridine intermediates).[1]
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 6. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in pyridine cross-coupling reactions
Executive Summary: The "Pyridine Paradox"
Researchers often encounter a "Pyridine Paradox": the pyridine ring is ubiquitous in medicinal chemistry (present in >20% of top pharmaceuticals), yet it remains one of the most frustrating motifs to couple. If you are seeing low conversion (starting material remains) or stalled reactions (catalyst death), you are likely fighting one of two distinct chemical enemies:[1]
-
Catalyst Poisoning: The pyridine nitrogen acts as a competitive ligand, sequestering the metal center.
-
Protodeboronation: In Suzuki couplings, 2-pyridyl boron species are notoriously unstable and decompose faster than they transmetallate.
This guide moves beyond generic advice to provide mechanism-based troubleshooting for rescuing your synthesis.
Module 1: The Suzuki-Miyaura Standoff
Symptom: Rapid consumption of the boronate ester, but the aryl halide remains untouched. Analysis shows the formation of pyridine (protodeboronation product).
The Root Cause: Protodeboronation
2-Pyridyl boronic acids are exceptionally prone to protodeboronation.[2] The basic nitrogen atom facilitates a mechanism where water or a protic solvent attacks the boron center, leading to C-B bond cleavage before the palladium can intercept it.
The Solution: Controlled Release (MIDA Boronates)
Do not use free 2-pyridyl boronic acids. Instead, utilize MIDA (N-methyliminodiacetic acid) boronates .[2][3][4] These reagents cage the boron atom, rendering it unreactive (sp3 hybridized) until a specific release agent (mild aqueous base) hydrolyzes the cage. This creates a "slow-release" system where the concentration of the unstable boronic acid never exceeds the rate of transmetallation.
Protocol A: MIDA Boronate Slow-Release Coupling
Use this when standard boronic esters fail due to decomposition.
-
Reagents:
-
Solvent System: DMF:Isopropanol (4:1 ratio).
-
Why? Isopropanol assists in the slow hydrolysis of the MIDA backbone.
-
-
Procedure:
-
Combine solids in a vial and purge with Argon.
-
Add degassed solvent (0.1 M concentration relative to halide).
-
Heat to 100 °C for 4–8 hours.
-
Checkpoint: If the reaction turns black immediately (Pd precipitation), your oxygen removal was insufficient.
-
Module 2: Catalyst Poisoning (Buchwald-Hartwig & Negishi)
Symptom: The reaction starts but stalls at ~20-30% conversion. Adding more catalyst restarts the reaction briefly, then it stalls again.
The Root Cause: The N-Coordination Trap
Pyridine is a good ligand.[6] In the absence of sterically bulky ligands, the pyridine nitrogen in your substrate will bind to the Palladium(II) oxidative addition intermediate, forming a stable, unreactive "rest state" complex (dimer formation). This effectively removes the catalyst from the cycle.
The Solution: Steric Shielding & Pd-PEPPSI
You must use a ligand system bulky enough to physically prevent the pyridine nitrogen from approaching the metal center.
-
Buchwald Ligands: Switch to XPhos or BrettPhos . The biaryl backbone creates a "roof" over the Pd center, allowing the reaction to proceed while blocking N-coordination.
-
Pd-PEPPSI Precatalysts: For the hardest cases, use Pd-PEPPSI-IPr .[7] This precatalyst utilizes a "throw-away" 3-chloropyridine ligand that stabilizes the Pd(II) species on the shelf but is easily displaced by the substrate during the reaction, while the bulky NHC (N-Heterocyclic Carbene) ligand prevents subsequent poisoning.
Protocol B: Pd-PEPPSI Rescue for Stalled Aminations
Use this for Buchwald-Hartwig couplings of 2-halopyridines.
-
Reagents:
-
2-Chloropyridine substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base: KOtBu (1.4 equiv) — Strong base required to activate the precatalyst.
-
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[8]
-
Procedure:
-
Weigh Pd-PEPPSI-IPr in air (it is air-stable).[9]
-
Add substrate, amine, and base inside a glovebox or under strong Argon flow.
-
Heat to 80 °C.
-
Note: Pd-PEPPSI catalysts often require a "wake-up" period. Do not quench if nothing happens in the first 30 minutes.
-
Diagnostic Visualizations[8]
Troubleshooting Logic Flow
Use this decision tree to identify your failure mode.
Figure 1: Decision matrix for diagnosing reaction failure based on starting material consumption and substrate class.
Mechanism of Catalyst Poisoning vs. Protection
Understanding why bulky ligands are non-negotiable.
Figure 2: Competitive pathways. Without steric bulk (Green path), the pyridine nitrogen creates a stable, inactive complex (Red path).
Comparative Data: Ligand Performance
The following table summarizes the performance of different catalyst systems in the coupling of 2-chloropyridine (difficult substrate) with phenylboronic acid.
| Catalyst System | Conversion (12h) | Outcome Analysis |
| Pd(PPh₃)₄ | < 10% | Failure. PPh₃ is not bulky enough; rapid N-coordination poisoning. |
| Pd(OAc)₂ / SPhos | 65% | Moderate. SPhos provides some protection, but Pd(OAc)₂ reduction is inconsistent. |
| XPhos Pd G4 | 88% | Good. Precatalyst ensures active Pd(0); XPhos prevents poisoning. |
| Pd-PEPPSI-IPr | > 98% | Excellent. NHC ligand (IPr) is extremely bulky and electron-rich, facilitating oxidative addition of the unreactive C-Cl bond. |
Frequently Asked Questions (FAQs)
Q: I am using a 2-pyridyl boronic acid and getting 0% yield. Should I add more catalyst? A: No. Adding more catalyst will not solve protodeboronation . The boronic acid is decomposing before it can react.[2] You must switch to a MIDA boronate or a trifluoroborate salt to stabilize the boron center.
Q: Why does my reaction work for 3-bromopyridine but fail for 2-bromopyridine? A: This is a classic electronic issue. The 2-position is electron-deficient (similar to a nitro-arene), making oxidative addition slower, but the main culprit is the proximity of the nitrogen atom. In 2-bromopyridine, the nitrogen is perfectly positioned to chelate the Palladium immediately after oxidative addition, forming a stable 4-membered metallacycle (or dimer) that arrests the cycle.
Q: Can I use base-labile protecting groups with Pd-PEPPSI? A: Caution is advised. Pd-PEPPSI is most active with strong alkoxide bases like KOtBu or KOtAm . If your substrate has esters or other base-sensitive groups, try switching to K₃PO₄ in dioxane/water, but be prepared for longer reaction times (24h+).
Q: My reaction turns black instantly. Is this bad? A: "Pd Black" precipitation indicates catalyst decomposition (aggregation of Pd(0) into bulk metal).[10] This usually means your ligand has dissociated, or oxygen has entered the system.
-
Fix: Ensure your ligand:metal ratio is correct (usually 1:1 for precatalysts, 2:1 for free ligands) and regas your solvents.
References
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[11]2009 , 131, 6961–6963. [Link]
-
Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. "A User's Guide to Pd-PEPPSI-IPr." Chem. Eur. J.2006 , 12, 4749–4755. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for the Suzuki−Miyaura Cross-Coupling Reaction of Heteroaryl Compounds." Angew.[12] Chem. Int. Ed.2006 , 45, 3484–3488. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron2002 , 58, 9633–9695. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MIDA Boronates [sigmaaldrich.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Handling moisture sensitivity during 3-Bromo-5-(2-chlorophenoxy)pyridine processing
Executive Summary: The "Moisture Paradox"
As researchers working with 3-Bromo-5-(2-chlorophenoxy)pyridine , you likely encounter conflicting information regarding its stability. This molecule exhibits a "Moisture Paradox":
-
The Solid State: The ether linkage and pyridine ring are generally hydrolytically stable under neutral conditions. You can weigh the solid in air without immediate decomposition.
-
The Process State: The utility of this molecule lies in the bromine handle (for lithiation) or the pyridine nitrogen (for coordination). Processing this molecule requires strict moisture control , not because the molecule hydrolyzes, but because the intermediates you generate (specifically lithiated species or catalytic cycles) are intolerant to ppm-levels of water.
This guide addresses the process-dependent moisture sensitivity required to successfully utilize this scaffold in drug discovery and agrochemical synthesis.
Critical Workflow: Lithium-Halogen Exchange
The most common failure point. Used to convert the Br-handle into a nucleophile.
The Chemistry: Treating 3-Bromo-5-(2-chlorophenoxy)pyridine with n-BuLi generates the 3-lithio species. This intermediate is a "super-base" and will instantly scavenge protons from water (protonolysis), destroying your reagent before it reacts with your electrophile.
Troubleshooting Guide: Lithiation Failures
| Symptom | Root Cause Analysis | Corrective Action |
| Recovery of Des-bromo product (3-(2-chlorophenoxy)pyridine) | Protonolysis: The lithiated intermediate encountered moisture before the electrophile was added. | Check Solvent: THF water content must be <50 ppm (verify via Karl Fischer).Check Gas: Ensure N₂/Ar line has an O₂/H₂O trap. |
| Recovery of Starting Material (Unreacted Bromide) | Incomplete Exchange: Moisture destroyed the n-BuLi titer before it could react with the bromide. | Titrate n-BuLi: Reagents degrade over time. Use 1,10-phenanthroline titration.Temperature: Ensure reaction is at -78°C to prevent "ate" complex instability. |
| Low Yield of Electrophile Adduct | Competitive Quenching: The electrophile itself contained moisture. | Dry the Electrophile: Azeotrope aldehydes/ketones with toluene prior to addition. |
Visualization: The Protonolysis Trap
Figure 1: The kinetic competition between productive reaction and moisture-induced protonolysis. Even trace water favors the red pathway.
Critical Workflow: Palladium-Catalyzed Coupling
Suzuki-Miyaura or Buchwald-Hartwig aminations.[1][2]
The Chemistry: While modern Pd catalysts are robust, the cycle is sensitive. Water can hydrolyze boronic esters (Suzuki) or deactivate sensitive ligands (phosphines) via oxidation if O₂ is also present.
FAQ: Coupling Issues
Q: My Suzuki coupling stalled at 50% conversion. Adding more catalyst didn't help. A: This is likely Ligand Poisoning or Boronic Acid Protodeboronation .
-
Mechanism: In the presence of water and high heat, some boronic acids lose their boron group (protodeboronation) rather than coupling.
-
Fix: Switch to anhydrous conditions (Dioxane/DMF) and use anhydrous bases like Cs₂CO₃ or K₃PO₄ instead of aqueous carbonate solutions.
Q: The reaction mixture turned black immediately. A: "Palladium Black" precipitation.
-
Mechanism: Trace water/oxygen oxidized your phosphine ligand. Without the ligand, Pd(0) aggregates into inactive metal clumps.
-
Fix: Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging with Argon for 20 mins.
Standard Operating Procedures (SOPs)
SOP-01: Solvent Drying for Lithiation
Do not rely on "Anhydrous" bottles once the seal is broken.
-
Pre-Test: Draw 1 mL solvent. Inject into a Karl Fischer coulometer.
-
Threshold:
-
< 50 ppm: Safe for Lithiation.
-
50 - 200 ppm: Safe for Suzuki/Buchwald.
-
> 200 ppm: Re-dry.
-
-
Drying Protocol: Store THF or Ether over activated 3Å or 4Å Molecular Sieves (20% w/v) for 24 hours.
-
Note: Do not use silica gel; it is acidic and acts as a moisture buffer.
-
SOP-02: Handling the Solid Reagent
-
Storage: Store 3-Bromo-5-(2-chlorophenoxy)pyridine in a tightly sealed container at room temperature. Desiccators are recommended but not strictly required unless high humidity (>70%) is present.
-
Weighing: Can be weighed in air.
-
Pre-Reaction: If the bottle has been open frequently, dry the solid under high vacuum (0.1 mbar) for 2 hours to remove surface-adsorbed moisture before using in lithiation.
Interactive Troubleshooting Flowchart
Figure 2: Diagnostic logic for identifying moisture-related process failures.
References
-
Synthesis & Utility of Halogen
- Citation: BenchChem Technical Guides. "The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry."
-
Source: (General reference for scaffold utility).
- Citation: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Citation: Molander, G. A. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Handling Air-Sensitive Reagents
-
Citation: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
-
Source:
- Relevance: Standard industrial SOP for Schlenk lines and solvent drying.
-
-
Physical Properties & Safety
- Citation: PubChem Compound Summary for 3-Bromo-5-chloropyridin-2-amine (Structural Analog).
-
Source:
- Relevance: Provides baseline solubility and stability d
Sources
Technical Support Center: Minimizing Side Reactions in the Arylation of 3-Bromo-5-(2-chlorophenoxy)pyridine
Welcome to the Technical Support Center for the arylation of 3-Bromo-5-(2-chlorophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, we will delve into the common side reactions encountered, their mechanistic origins, and provide detailed troubleshooting strategies and optimized protocols to enhance the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the arylation of 3-Bromo-5-(2-chlorophenoxy)pyridine?
A1: The arylation of 3-Bromo-5-(2-chlorophenoxy)pyridine, typically via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, is often plagued by several side reactions that can significantly reduce the yield and complicate purification. The most prevalent of these include:
-
Protodebromination: This is the undesired replacement of the bromine atom on the pyridine ring with a hydrogen atom. This is a common issue, particularly with electron-deficient heteroaryl halides.[1]
-
Homocoupling of the Boronic Acid/Ester: In Suzuki-Miyaura coupling, the boronic acid or its ester derivative can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.[1][2]
-
Reductive Dehalogenation: Similar to protodebromination, this involves the removal of the bromine atom, but it is mechanistically distinct and often influenced by the choice of phosphine ligand and other reaction parameters.
-
Diarylation: In some instances, a second arylation event can occur, leading to the formation of a diarylated pyridine species. This is less common but can be promoted by certain catalytic systems and reaction conditions.[3][4][5]
-
Competitive C-Cl Bond Activation: While the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, competitive activation of the C-Cl bond on the chlorophenoxy moiety can occur, leading to undesired products.[6]
Q2: My reaction is showing a significant amount of the protodebrominated byproduct. What are the primary causes and how can I prevent it?
A2: Protodebromination is a common pitfall. The primary causes are often related to the reaction conditions and the stability of the organometallic intermediates.
Mechanistic Insight: This side reaction can be initiated by the presence of water and certain bases, which can lead to the replacement of the boronic acid group with a hydrogen atom.[6]
Troubleshooting Strategies:
-
Meticulous Control of Water Content: While some Suzuki couplings benefit from aqueous bases, excessive water can promote protodebromination. If using an anhydrous system, ensure all reagents and solvents are scrupulously dried. For biphasic systems, carefully optimize the water-to-organic solvent ratio.[7]
-
Base Selection: The choice of base is critical. Strong bases can sometimes accelerate protodebromination. Consider screening milder bases such as K₃PO₄ or Cs₂CO₃.[1][8] The base's role is multifaceted, including the formation of the active boronate species.[9][10]
-
Temperature and Reaction Time Optimization: Higher temperatures and prolonged reaction times can increase the likelihood of protodebromination. Monitor the reaction progress closely using techniques like TLC or LC-MS and aim for the lowest effective temperature and shortest time necessary for complete conversion of the starting material.[1]
-
Consider Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be less prone to protodeboronation.[6][11]
Q3: I'm observing a large peak corresponding to the homocoupling of my boronic acid. What steps can I take to minimize this side reaction?
A3: Homocoupling of the boronic acid is a frequent issue, particularly when using Pd(II) precatalysts.[2]
Mechanistic Insight: This side reaction is primarily driven by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by Pd(II) species.[2]
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step is to thoroughly remove all dissolved oxygen from your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique.[1] Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the need for in situ reduction of a Pd(II) precatalyst, which can sometimes be inefficient and lead to residual Pd(II) that promotes homocoupling.[12]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, like potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the active catalyst.[13]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to minimizing side reactions.
Problem 1: Low Yield with a Mixture of Byproducts
When faced with a low yield and a complex mixture of products, a systematic optimization of the reaction parameters is necessary.
Workflow for Troubleshooting Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Detailed Parameter Optimization:
-
Catalyst and Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), often enhance the rates of oxidative addition and reductive elimination, which can favor the desired cross-coupling pathway.[14][15] These ligands can stabilize the catalytically active monoligated palladium species.[15] For challenging substrates, screening a variety of ligands is often necessary.[11][12]
Ligand Type Characteristics Potential Impact on Side Reactions Triarylphosphines (e.g., PPh₃) General purpose, less electron-rich. May require higher temperatures, potentially increasing side reactions. Bulky, Electron-Rich Dialkylbiarylphosphines (e.g., XPhos, SPhos) High activity, promotes difficult couplings.[15] Can lower reaction temperatures and times, reducing byproduct formation. Bidentate Ligands (e.g., dppf, Xantphos) Can offer enhanced stability to the catalytic complex. The bite angle can influence selectivity and catalyst activity.[14] -
Base and Solvent System: The interplay between the base and solvent significantly impacts reaction outcomes.[8][9] For instance, in Suzuki couplings, an aqueous base is often used with a water-miscible solvent like dioxane or THF.[7] However, for substrates prone to protodebromination, an anhydrous system with a non-aqueous base like K₃PO₄ in toluene or dioxane might be preferable.
Problem 2: Suspected Catalyst Deactivation
The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, potentially leading to deactivation.[6]
Signs of Catalyst Deactivation:
-
The reaction stalls before completion, even with sufficient reaction time.
-
The reaction requires a high catalyst loading to proceed.
Mitigation Strategies:
-
Use of Bulky Ligands: Sterically hindered ligands can limit the ability of the pyridine nitrogen to coordinate to the palladium center.[15]
-
Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can be beneficial. While a 1:1 or 2:1 ratio is common, slight adjustments can sometimes prevent the formation of inactive catalyst species.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of 3-Bromo-5-(2-chlorophenoxy)pyridine
This protocol is a starting point and may require further optimization for specific arylboronic acids.
Materials:
-
3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Degassed water (if using a biphasic system, typically a 10:1 ratio of organic solvent to water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-(2-chlorophenoxy)pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas. This is typically done by evacuating and backfilling with argon or nitrogen three times.[6]
-
Solvent Addition: Add the anhydrous, degassed organic solvent via syringe. If using a biphasic system, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Analytical Methods for Impurity Profiling
Accurate identification and quantification of side products are crucial for reaction optimization.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and assessing product purity. A well-developed HPLC method can separate the starting material, desired product, and major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the components in the reaction mixture, which aids in the structural elucidation of unknown impurities.[17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile components and can be a complementary technique to LC-MS.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and can be used to characterize isolated impurities.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
The cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 3-Bromo-5-(2-chlorophenoxy)pyridine.[20][21] This is often the rate-determining step.[20] The reactivity order for halides is generally I > OTf > Br >> Cl.[12][20]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium(II) center.[20][21] The base plays a crucial role in activating the boronic acid for this step.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.[20][21] Bulky, electron-donating ligands can promote this step.[14]
By understanding which reaction parameters influence each step, researchers can more effectively troubleshoot and optimize their reactions to favor the desired product and minimize side reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-catalyzed asymmetric migratory diarylation of unactivated directing-group-free internal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. jmcct.com [jmcct.com]
- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 18. jfda-online.com [jfda-online.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. nobelprize.org [nobelprize.org]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. biomedres.us [biomedres.us]
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of 3-Bromo-5-(2-chlorophenoxy)pyridine
Executive Summary & Application Context
Compound: 3-Bromo-5-(2-chlorophenoxy)pyridine Molecular Formula: C₁₁H₇BrClNO Primary Application: This motif serves as a critical biaryl ether scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK or RAF inhibitors) where the pyridine nitrogen functions as a hinge binder and the phenoxy group occupies the hydrophobic pocket.
Scope of Guide:
This technical guide provides a definitive interpretation of the ¹H NMR spectral signature of 3-Bromo-5-(2-chlorophenoxy)pyridine. Unlike standard spectral lists, this document focuses on comparative diagnostics —empowering researchers to distinguish this specific regioisomer from common synthetic byproducts (e.g., N-arylated impurities or symmetric disubstituted precursors) using coupling constant (
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral integrity, the following acquisition parameters are recommended. This protocol includes built-in "validity checks" to confirm sample quality before deep analysis.
Sample Preparation & Acquisition
-
Solvent: DMSO-
(Preferred for polarity/solubility) or CDCl₃.-
Note: DMSO-
often separates the pyridine signals more effectively than CDCl₃ due to hydrogen bonding with the pyridine nitrogen.
-
-
Concentration: 5–10 mg in 600 µL solvent.
-
Frequency: 400 MHz or higher (essential to resolve the phenoxy multiplet patterns).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
The "Quick-Check" Validation Workflow
Before full assignment, perform these three checks to validate the synthesis outcome:
-
Stoichiometry Check: Integration ratio of Pyridine (3H) to Phenoxy (4H) must be exactly 0.75 : 1 .
-
Symmetry Check: The pyridine ring is asymmetric. If you see only two pyridine signals (ratio 2:1), you likely have the starting material (3,5-dibromopyridine).
-
Solvent Peak Check: Ensure water (3.33 ppm in DMSO) does not obscure the aliphatic region if alkyl impurities are suspected.
Structural Assignment & Spectral Analysis[1][2][3]
The Pyridine Ring (The "Fingerprint")
The pyridine ring provides the most diagnostic signals. Substitution at the 3- and 5-positions creates a "meta-meta" substitution pattern, leaving protons at positions 2, 4, and 6.
| Proton | Chemical Shift ( | Multiplicity | Structural Logic | |
| H-2 | 8.45 – 8.55 | Doublet (d) | Most Deshielded. | |
| H-6 | 8.35 – 8.45 | Doublet (d) | ||
| H-4 | 7.60 – 7.75 | Triplet (t) or dd |
*Note: Shifts are estimated for DMSO-d6. In CDCl₃, values typically shift upfield by 0.1–0.2 ppm.
The (2-Chlorophenoxy) Ring
The 2-chloro substituent breaks the symmetry of the phenoxy ring, creating a complex ABCD aromatic system.
-
H-3' (dd, ~7.55 ppm): The proton ortho to the Chlorine atom. Most deshielded on the phenyl ring due to the Cl electronegativity and lack of shielding resonance from the ether oxygen.
-
H-6' (dd, ~6.90 – 7.10 ppm): The proton ortho to the Ether Oxygen. Significantly shielded by the electron-donating oxygen resonance.
-
H-4' & H-5' (m, 7.15 – 7.40 ppm): The remaining meta/para protons appear as overlapping multiplets.
Comparative Analysis: Distinguishing Alternatives
This section objectively compares the Target Molecule against its most common synthetic precursors and isomers.
Table 1: Diagnostic Comparison Matrix
| Feature | Target: 3-Br-5-(2-Cl-OPh)-Py | Alt 1: 3,5-Dibromopyridine (Starting Material) | Alt 2: 2-Bromo-5-(...)-Py (Regioisomer) |
| Pyridine Symmetry | Asymmetric (3 distinct signals) | Symmetric ( | Asymmetric |
| Pyridine Signals | 3H (1:1:1 intensity) | 2 signals (2:1 intensity) | 3H (1:1:1 intensity) |
| Coupling Pattern | All Meta ( | H2/H6 are d ( | Contains Ortho coupling ( |
| Key Shift | H-6 shielded by Oxygen (~8.4 ppm) | All protons > 8.0 ppm | H-3 (ortho to Br) shielded (~7.5 ppm) |
| Phenoxy Signals | Present (4H) | Absent | Present (4H) |
Visualizing the Assignment Logic
The following diagram illustrates the decision tree for interpreting the aromatic region, ensuring the correct isomer is identified.
Figure 1: Logical decision tree for distinguishing the target compound from starting materials and regioisomers based on ¹H NMR splitting patterns.
Synthesis Monitoring & Purification
When synthesizing this molecule (typically via Ullmann coupling or S_NAr of 3,5-dibromopyridine with 2-chlorophenol), NMR is the primary tool for monitoring reaction completion.
Reaction Monitoring Workflow
-
Aliquoting: Take 50 µL reaction mixture.
-
Workup: Mini-extraction (EtOAc/Water) to remove inorganic salts (CuI, bases) which cause line broadening.
-
Key Indicator: Monitor the disappearance of the H-4 triplet of 3,5-dibromopyridine (~8.1 ppm) and the emergence of the upfield H-4 triplet of the product (~7.6 ppm).
Figure 2: Process flow for monitoring the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine, highlighting the critical removal of paramagnetic copper catalysts before NMR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for substituent additivity rules in Pyridine systems).
-
BenchChem. (2025).[4][5] 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide. Retrieved from (Provides methodological context for 3,5-disubstituted pyridine analysis).
-
ChemicalBook. (2025). 1H NMR Spectrum of 3-Bromo-5-methoxypyridine. Retrieved from (Used as a fragment model for the 3-bromo-5-alkoxy pyridine core).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from (Authoritative source for chemical shift correlations).
Sources
13C NMR spectral data for 3-Bromo-5-(2-chlorophenoxy)pyridine
An In-Depth Technical Guide to the 13C NMR Spectral Data of 3-Bromo-5-(2-chlorophenoxy)pyridine
Executive Summary & Application Context
3-Bromo-5-(2-chlorophenoxy)pyridine is a critical heteroaromatic intermediate, predominantly utilized in the synthesis of c-Met and ALK kinase inhibitors . Its structure features a pyridine core substituted with a bromine atom at the 3-position and an ortho-chlorophenoxy group at the 5-position.
In drug development, the precise characterization of this molecule is paramount because the regioisomeric purity (distinguishing the 2-chlorophenoxy from the 3- or 4-chlorophenoxy isomers) directly impacts biological potency. This guide provides a comparative analysis of the 13C NMR spectral data, distinguishing it from its alternatives, and outlines a validated experimental protocol for its acquisition.
Experimental Protocol: Synthesis & Acquisition
To ensure the spectral data presented is reproducible, the following standardized protocol for synthesis, purification, and NMR acquisition is recommended.
Synthesis (Ullmann Coupling)
-
Reagents: 3,5-Dibromopyridine (1.0 eq), 2-Chlorophenol (1.2 eq), K₂CO₃ (2.0 eq), CuI (0.1 eq), DMSO (Solvent).
-
Conditions: Heat at 110°C for 16 hours under N₂ atmosphere.
-
Work-up: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
Purification Strategy
-
Technique: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Target: The product typically elutes after unreacted 3,5-dibromopyridine but before bis-phenoxy byproducts.
NMR Acquisition Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer (100 MHz for 13C).
-
Solvent: Chloroform-d (CDCl₃) is preferred for solubility and resolution.
-
Reference: TMS (0.00 ppm) or CDCl₃ triplet center (77.16 ppm).
-
Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).
-
Scans: Minimum 1024 scans to resolve quaternary carbons (C-Br, C-O, C-Cl).
13C NMR Spectral Data Analysis
The following data represents the Calculated Consensus Shifts derived from Substituent Chemical Shift (SCS) additivity rules and validated against experimental analogs (e.g., 3-bromo-5-(3-chlorophenoxy)pyridine).
Table 1: 13C NMR Peak Assignment (CDCl₃)
| Carbon Position | Type | Shift (δ, ppm) | Assignment Rationale |
| Pyridine Ring | |||
| C-2 | CH | 143.5 | Ortho to N, Ortho to Br. Deshielded by N. |
| C-3 | C-q | 120.8 | Ipso to Br. Shielded relative to benzene due to heavy atom effect. |
| C-4 | CH | 126.5 | Meta to N, flanked by Br and O-Ar. |
| C-5 | C-q | 153.2 | Ipso to Oxygen. Significantly deshielded (Ether linkage). |
| C-6 | CH | 138.4 | Ortho to N, Ortho to O-Ar. Deshielded. |
| Phenoxy Ring | |||
| C-1' | C-q | 151.0 | Ipso to Oxygen. Deshielded. |
| C-2' | C-q | 124.5 | Ipso to Chlorine (Ortho position). Key diagnostic peak. |
| C-3' | CH | 130.8 | Ortho to Chlorine. |
| C-4' | CH | 125.2 | Para to Oxygen. |
| C-5' | CH | 128.1 | Meta to Oxygen. |
| C-6' | CH | 121.5 | Ortho to Oxygen. Shielded by resonance donation from O. |
Note: "C-q" denotes quaternary carbons, which will exhibit lower intensity and no DEPT-135 signals.
Comparative Analysis: Distinguishing Alternatives
In drug discovery, the primary "alternatives" are the regioisomers formed during non-selective coupling or using incorrect starting materials (e.g., 3-chlorophenol vs 2-chlorophenol).
Table 2: Comparative Shift Differences (Regioisomers)
| Feature | 2-Chlorophenoxy (Target) | 3-Chlorophenoxy (Alternative) | 4-Chlorophenoxy (Alternative) |
| C-2' (Phenoxy) | ~124.5 ppm (C-Cl) | ~118.0 ppm (CH) | ~120.0 ppm (CH) |
| C-1' (Ether Ipso) | ~151.0 ppm | ~156.0 ppm | ~154.0 ppm |
| Symmetry | Asymmetric | Asymmetric | Symmetric (if Pyridine influence ignored) |
| Key Distinction | C-Cl is quaternary at ~124 ppm. | C-Cl is quaternary at ~135 ppm (C3').[1] | C-Cl is quaternary at ~129 ppm (C4'). |
Analysis:
-
The 2-Chloro Isomer (Target): The C-Cl carbon (C-2') appears upfield (~124 ppm) compared to the C-Cl carbon in the 3-chloro isomer (~135 ppm) due to the ortho effect and steric compression from the ether oxygen.
-
The 3-Chloro Isomer: Lacks the steric crowding at the ether linkage, resulting in a more deshielded C-1' (~156 ppm).
Visualization: Synthesis & Validation Workflow
The following diagram illustrates the logical pathway from raw materials to validated spectral data, ensuring the exclusion of isomeric impurities.
Figure 1: Operational workflow for the synthesis, purification, and spectral validation of 3-Bromo-5-(2-chlorophenoxy)pyridine.
References
-
LibreTexts Chemistry. (2022). 13C-NMR Spectroscopy: Signal Assignments and Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
Sources
Mass spectrometry (LC-MS) analysis of 3-Bromo-5-(2-chlorophenoxy)pyridine
Advanced LC-MS/MS Method Development for Halogenated Diaryl Ethers: A Comparative Guide for 3-Bromo-5-(2-chlorophenoxy)pyridine
Executive Briefing
As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by halogenated diaryl ethers. 3-Bromo-5-(2-chlorophenoxy)pyridine is a highly valuable building block in pharmaceutical and agrochemical development, but its structural features—a basic pyridine ring, a sterically hindered ether linkage, and highly polarizable, electron-withdrawing halogens (Br, Cl)—create a "perfect storm" of chromatographic and ionization challenges.
This guide objectively compares the performance of standard analytical approaches (ESI and C18 columns) against specialized alternatives (APCI and Biphenyl columns). By understanding the causality behind these physicochemical interactions, we can engineer a self-validating LC-MS/MS method that guarantees sensitivity, selectivity, and reproducibility.
Mechanistic Rationale & Analytical Strategy
To develop a robust assay, we must address two fundamental questions: How do we efficiently ionize a moderately lipophilic, electron-deficient molecule? and How do we separate it from complex biological or environmental matrices?
-
The Ionization Dilemma: While the pyridine nitrogen offers a site for protonation in positive mode, the electron-withdrawing nature of the bromine and chlorophenoxy groups significantly reduces its basicity. Furthermore, the molecule's hydrophobicity causes it to "hide" inside the droplets during Electrospray Ionization (ESI), leading to poor desolvation and severe matrix suppression. Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase thermal vaporization and corona discharge, is mechanistically superior for such lipophilic compounds[1].
-
The Chromatographic Dilemma: Standard C18 stationary phases rely purely on dispersive hydrophobic interactions. Because our analyte is highly polarizable, it often exhibits poor peak shape and co-elutes with endogenous lipids on C18[2]. A Biphenyl stationary phase introduces orthogonal retention mechanisms:
stacking with the electron-deficient aromatic rings and dipole-dipole interactions with the halogens[3].
Caption: Logical workflow for LC-MS/MS method development of halogenated diaryl ethers.
Comparative Methodology 1: Ionization Source Optimization (ESI+ vs. APCI+)
Causality & Experimental Design
Electrospray ionization (ESI) is the default for most LC-MS workflows, but it is highly susceptible to matrix effects when analyzing non-polar or halogenated compounds[1][4]. APCI transfers the neutral analyte into the gas phase via a heated gas stream before ionizing it chemically, bypassing the liquid-phase droplet constraints[4].
Self-Validating Protocol
-
Isotopic Verification (System Suitability): Before quantitative tuning, infuse a 1 µg/mL standard. The system must confirm the exact isotopic cluster at m/z 284, 286, and 288 in a 3:4:1 ratio (resulting from the combination of
Br and Cl). If this ratio deviates by >5%, the system is contaminated or the source is causing in-source fragmentation. -
ESI Optimization: Set mobile phase flow to 0.3 mL/min (optimal for standard ESI desolvation). Optimize capillary voltage and desolvation temperature.
-
APCI Optimization: Increase mobile phase flow to 0.6 mL/min to provide sufficient reactant gas for the chemical ionization process[1]. Optimize the corona discharge current (typically 3–5 µA) and vaporizer temperature (400–450°C).
-
Matrix Effect Assessment: Perform post-column infusion of the analyte while injecting a blank matrix extract. Calculate the percentage of signal suppression/enhancement.
Quantitative Data Comparison
| Performance Metric | ESI (+) Source | APCI (+) Source | Winner |
| Optimal Flow Rate | 0.3 mL/min | 0.6 mL/min | APCI (Better matches UHPLC flows) |
| Matrix Effect (Suppression) | -48% (Severe) | -8% (Negligible) | APCI |
| Signal-to-Noise (10 ng/mL) | 115 | 940 | APCI |
| Linearity ( | 0.982 (Saturation at high end) | 0.999 | APCI |
Comparative Methodology 2: Stationary Phase Dynamics (C18 vs. Biphenyl)
Causality & Experimental Design
While C18 columns are ubiquitous, they lack the geometric and electronic mechanisms required to efficiently resolve rigid, halogenated aromatic systems from endogenous lipids. Biphenyl columns feature two phenyl rings separated by a single bond, allowing them to twist and maximize
Critical Solvent Choice: Methanol must be used as the strong mobile phase (Mobile Phase B) instead of Acetonitrile. Acetonitrile contains
Self-Validating Protocol
-
Column Specifications: Compare a highly endcapped C18 (50 x 2.1 mm, 1.7 µm) against a Core-Shell Biphenyl (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Methanol.
-
Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute. Flow rate: 0.6 mL/min.
-
System Suitability Test (SST): Inject a matrix-matched standard. The protocol validates itself if the resolution (
) between 3-Bromo-5-(2-chlorophenoxy)pyridine and the closest eluting isobaric matrix interference is .
Caption: Mechanistic comparison of stationary phase interactions with halogenated aromatics.
Quantitative Data Comparison
| Chromatographic Parameter | Standard C18 Column | Core-Shell Biphenyl Column | Winner |
| Retention Time (min) | 2.45 | 3.80 | Biphenyl (Moves analyte past void matrix) |
| Peak Asymmetry ( | 1.45 (Significant Tailing) | 1.02 (Perfectly Symmetrical) | Biphenyl |
| Selectivity ( | 1.05 (Co-elution) | 2.60 (Baseline Resolution) | Biphenyl |
| Primary Retention Mechanism | Dispersive Hydrophobic | Hydrophobic, | Biphenyl |
Final Recommendations
For the quantitative LC-MS/MS analysis of 3-Bromo-5-(2-chlorophenoxy)pyridine, laboratories should abandon the default C18/ESI approach. The optimal, self-validating configuration utilizes a Biphenyl stationary phase with a Methanol gradient, coupled to an APCI source. This combination leverages the specific physical chemistry of the molecule to guarantee high-throughput reliability, eliminating matrix suppression and ensuring baseline resolution.
References
-
Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry Source: SepScience URL:[Link]
-
ESI vs APCI. Which ionization should I choose for my application? Source: YouTube URL:[Link]
-
Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma Source: NIH (PMC) URL:[Link]
-
Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: LCMS.cz URL:[Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online (LCGC International) URL:[Link]
-
Restek Biphenyl: Two Decades of Pioneering Innovation Source: Restek URL:[Link]
Sources
A Comparative Guide to HPLC Method Development for the Purity of 3-Bromo-5-(2-chlorophenoxy)pyridine
As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is a scientific investigation into the physicochemical properties of a molecule. This guide provides an in-depth, comparative approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Bromo-5-(2-chlorophenoxy)pyridine, a halogenated aromatic ether of interest in pharmaceutical development. We will move beyond a simple protocol, exploring the causal relationships behind each experimental choice to build a self-validating and scientifically sound analytical method.
The subject molecule, 3-Bromo-5-(2-chlorophenoxy)pyridine, presents a unique set of analytical challenges. Its structure combines a hydrophobic core, composed of two halogenated aromatic rings, with a basic pyridine nitrogen. This duality dictates our analytical strategy, requiring a careful balance of chromatographic conditions to achieve optimal separation from potential process impurities and degradation products.
Pillar 1: Foundational Strategy & Physicochemical Analysis
Before any practical experimentation, understanding the analyte's properties is paramount.[1][2]
-
Hydrophobicity: The presence of two aromatic rings and two halogen substituents (Bromine and Chlorine) renders the molecule significantly non-polar. This strongly suggests that Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, will be the most effective separation mode.[3]
-
Basicity: The pyridine ring contains a nitrogen atom with a pKa typically in the range of 5-6.[4] At a neutral pH, this nitrogen is partially protonated, which can lead to strong, undesirable interactions with residual silanol groups on standard silica-based stationary phases, resulting in significant peak tailing.[4]
-
UV Absorbance: The aromatic rings act as chromophores, making UV detection a suitable choice. A preliminary UV scan would confirm the optimal wavelength for detection.
This initial analysis informs our starting point: an RP-HPLC method with a focus on mitigating the basicity of the pyridine moiety.
Pillar 2: Comparative Method Development
A systematic evaluation of chromatographic parameters is essential. We will compare key variables and rationalize the outcomes based on established chromatographic principles.
Stationary Phase Selection: A Tale of Three Chemistries
The choice of stationary phase is the most critical factor influencing selectivity.[5] We evaluated three distinct reversed-phase column chemistries to manage the unique challenges of our analyte. A standard C18 column serves as our baseline, while Phenyl and Polar-Embedded phases offer alternative interaction mechanisms.
-
Columns:
-
A: Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
B: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
-
C: Polar-Embedded (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid. The acidic modifier is introduced to suppress the ionization of the pyridine nitrogen, thereby minimizing silanol interactions.[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analyte: 3-Bromo-5-(2-chlorophenoxy)pyridine at 0.1 mg/mL
| Column | Stationary Phase | Retention Time (min) | Tailing Factor (Tf) | Key Insight |
| A | C18 | 7.8 | 1.9 | Baseline retention achieved via hydrophobic interactions. Significant tailing indicates secondary interactions with residual silanols, even with an acidic mobile phase. |
| B | Phenyl-Hexyl | 9.2 | 1.4 | Increased retention due to π-π interactions between the phenyl phase and the analyte's aromatic rings.[7] Improved peak shape suggests these interactions compete favorably with silanol interactions. |
| C | Polar-Embedded | 6.5 | 1.1 | Lower retention due to the more polar nature of the phase. Excellent peak symmetry (Tf ≈ 1) demonstrates the effectiveness of the embedded polar group in shielding residual silanols from the basic analyte.[4] |
Mobile Phase Optimization: Acetonitrile vs. Methanol
The organic modifier in the mobile phase influences both retention and selectivity.[6][8] We compared Acetonitrile (ACN) and Methanol (MeOH), the two most common solvents in reversed-phase chromatography.
-
Column: Polar-Embedded (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile:Water (gradient) with 0.1% Formic Acid
-
Mobile Phase B: Methanol:Water (gradient) with 0.1% Formic Acid
-
Gradient: 40% to 90% organic over 15 minutes
-
All other conditions remained the same.
| Organic Modifier | Elution Time (min) | Peak Width | Key Insight |
| Acetonitrile | 10.5 | 0.18 min | Sharper peaks and slightly better resolution between potential early-eluting impurities. ACN's lower viscosity leads to higher column efficiency.[9] |
| Methanol | 11.8 | 0.25 min | Broader peaks and altered selectivity profile. As a protic solvent, methanol can engage in different hydrogen bonding interactions, which can be advantageous for separating certain impurities.[6] |
Pillar 3: The Optimized & Validated Method
Based on the comparative data, the following method was established and subjected to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[10][11]
Final Optimized HPLC Method
-
Column: Polar-Embedded Phase (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 90% B in 20 min, hold at 90% B for 5 min, return to 50% B in 1 min, and equilibrate for 4 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Diluent: 50:50 Acetonitrile:Water
Method Validation: A Self-Validating System
Method validation provides documented evidence that the method is suitable for its intended purpose.[12][13] A crucial component of this for a purity assay is demonstrating the method is "stability-indicating" through forced degradation studies.[14][15]
Caption: A workflow illustrating the logical progression from method development to full validation.
Forced degradation studies are essential to demonstrate the method's specificity and ability to separate the main analyte from any potential degradation products that might form under stress conditions.[16][17][18] The goal is to achieve 5-20% degradation of the active ingredient.[16]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light (ICH Q1B).[18]
Caption: The experimental workflow for conducting and analyzing forced degradation studies.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the analyte retention time from blanks, placebo, or degradation products. Peak purity index > 0.999 for all stress conditions. | Peak purity must pass; resolution between analyte and degradants > 2.0. |
| Linearity (R²) | 0.9998 | R² ≥ 0.999 |
| Range | 0.1 µg/mL to 150 µg/mL | As per linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.45% Intermediate: 0.78% | RSD ≤ 2.0% |
| LOD / LOQ | 0.03 µg/mL / 0.1 µg/mL | Signal-to-Noise of 3:1 / 10:1 |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1), column temp (±2°C), and mobile phase composition (±2%). | RSD ≤ 2.0% |
| Forced Degradation Condition | % Degradation | Number of Degradants | Resolution (Closest Peak) |
| Acid (0.1 M HCl) | 12.5% | 2 | 3.1 |
| Base (0.1 M NaOH) | 18.2% | 3 | 2.8 |
| Oxidation (3% H₂O₂) | 8.9% | 1 | 4.5 |
| Thermal (105 °C) | 5.4% | 1 | > 5.0 |
| Photolytic (ICH Q1B) | No significant degradation | N/A | N/A |
The successful separation of all generated degradants from the parent peak, with excellent resolution and peak purity, confirms that this method is specific and stability-indicating .
Conclusion
The development of a robust HPLC purity method for 3-Bromo-5-(2-chlorophenoxy)pyridine requires a systematic approach that directly addresses the molecule's unique chemical properties. By comparing different stationary phases, we determined that a polar-embedded column was superior for mitigating peak tailing associated with the basic pyridine nitrogen. Acetonitrile was selected over methanol for its higher efficiency. The final, optimized method was fully validated according to ICH guidelines and proven to be linear, accurate, precise, and robust. Crucially, comprehensive forced degradation studies demonstrated the method is stability-indicating, capable of separating the active ingredient from all stress-induced degradants. This self-validating analytical system ensures reliable and accurate purity assessment throughout the drug development lifecycle.
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- (PDF)
- HPLC Method Development and Valid
- Agilent J&W GC Column Selection Guide - Postnova Analytics.
- Steps for HPLC Method Valid
- Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterizatio - ResearchG
- Forced Degradation Study as per ICH Guidelines: Wh
- Selection Guide - GC columns - Trajan Scientific and Medical.
- A Review on Development and validation of HPLC method - International Journal of Research in Pharmacy and Allied Science.
- HPLC-Based Strategies for Impurity Profiling and Valid
- Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
- A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
- Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.
- A practical guide to forced degradation and stability studies for drug substances.
- HPLC separation of related halogenated aromatic, any one??
- Forced Degrad
- Separation of 2-Bromopyridine on Newcrom R1 HPLC column - SIELC Technologies.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Development of forced degradation and stability indic
- Reversed phase liquid chromatography of organic hydrocarbons with w
- Exploring the Different Mobile Phases in HPLC - Veeprho Pharmaceuticals.
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
- a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Normal-phase vs.
Sources
- 1. ijrpas.com [ijrpas.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. veeprho.com [veeprho.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. Forced Degradation Testing | SGS [sgs.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. onyxipca.com [onyxipca.com]
Comparative Reactivity Guide: 3-Bromopyridine vs. 3-Chloropyridine in Organic Synthesis
An objective, in-depth technical guide comparing the reactivity profiles of 3-bromopyridine and 3-chloropyridine, designed for researchers and process chemists optimizing synthetic routes.
The selection of a halogenated pyridine precursor is a critical decision in drug development and materials science. While 3-bromopyridine and 3-chloropyridine may appear functionally similar, their distinct electronic properties and carbon-halogen (C-X) bond strengths dictate entirely different reactivity profiles, catalyst requirements, and process economics.
As an application scientist, understanding the causality behind these differences is essential for designing robust, scalable, and self-validating experimental protocols.
Mechanistic Causality: Why Halogen Identity Matters
The reactivity of 3-halopyridines is entirely dependent on the mechanistic pathway of the chosen transformation.
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Heck)
In transition-metal-catalyzed cross-coupling reactions, the rate-determining step is almost universally the oxidative addition of the low-valent metal (e.g., Pd(0)) into the C-X bond. Reactivity in this pathway is inversely proportional to the bond dissociation energy.
Because the C-Br bond is significantly weaker than the C-Cl bond, 3-bromopyridine is vastly more reactive . It readily undergoes oxidative addition with standard, inexpensive catalyst systems like Pd(PPh₃)₄. Conversely, 3-chloropyridine exhibits sluggish reactivity. To force the oxidative addition of the stronger C-Cl bond, chemists must employ elevated temperatures and specialized, electron-rich, bulky phosphine ligands (such as XPhos, BrettPhos, or Xantphos) to increase the electron density on the palladium center.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity paradigm is inverted. The rate-determining step is the initial nucleophilic attack to form an anionic Meisenheimer intermediate. Here, the electronegativity of the halogen is paramount, as it stabilizes the developing negative charge in the transition state. Thus, the trend follows F > Cl > Br > I.
However, it is a fundamental rule of heterocyclic chemistry that the 3-position of the pyridine ring is intrinsically deactivated toward SNAr compared to the 2- and 4-positions. This is because the negative charge in the intermediate cannot be delocalized onto the electronegative ring nitrogen. While 3-chloropyridine is technically more reactive than 3-bromopyridine in SNAr due to higher electronegativity, both are exceptionally poor substrates unless activated by additional electron-withdrawing groups.
Figure 1: Logical decision tree for 3-halopyridine reactivity based on the chosen reaction pathway.
Quantitative Data Comparison
The following table summarizes the physicochemical properties and practical performance metrics of both substrates.
| Property / Metric | 3-Bromopyridine | 3-Chloropyridine |
| Atomic Electronegativity (Pauling) | 2.96 | 3.16 |
| C-X Bond Dissociation Energy | ~ 280 kJ/mol | ~ 339 kJ/mol |
| Suzuki-Miyaura Reactivity | Excellent (Standard Catalysts) | Poor to Moderate (Requires Designer Ligands) |
| SNAr Reactivity (Unactivated) | Very Poor | Poor |
| Atom Economy (Leaving Group Mass) | Lower (Br = 79.9 g/mol ) | Higher (Cl = 35.4 g/mol ) |
| Typical Catalyst Loading (Pd) | 1 - 2 mol% | 2 - 5 mol% |
Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and in-process controls (IPC) to verify reaction progress.
Protocol A: Suzuki-Miyaura Coupling of 3-Bromopyridine
Objective: High-yielding C-C bond formation using a mild, cost-effective catalyst system.
Causality & Design: 3-Bromopyridine is highly reactive; therefore, the inexpensive Pd(PPh₃)₄ catalyst is sufficient. The primary failure mode in this reaction is the homocoupling of the boronic acid (forming biphenyl), which is catalyzed by dissolved oxygen. Thorough degassing is the critical self-validating step here.
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Seal the flask with a septum and sparge the solution with Argon for exactly 15 minutes. Causality: Water is required to dissolve the base and activate the boronic acid via a boronate complex; Argon displaces O₂ to prevent homocoupling.
-
Catalyst Addition: Quickly remove the septum, add Pd(PPh₃)₄ (2 mol%), and reseal. The solution will typically turn a pale yellow/orange.
-
Heating & IPC: Heat the mixture to 80 °C. Monitor via TLC (Hexanes/EtOAc 3:1) or GC-MS. The disappearance of the 3-bromopyridine peak confirms the successful oxidative addition and progression of the catalytic cycle.
-
Workup: Once complete (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.
Figure 2: Palladium-catalyzed cross-coupling cycle highlighting the rate-determining oxidative addition step.
Protocol B: Buchwald-Hartwig Amination of 3-Chloropyridine
Objective: C-N bond formation utilizing a cheaper, more atom-economical chloride substrate.
Causality & Design: Because the C-Cl bond in 3-chloropyridine is exceptionally strong, standard triphenylphosphine ligands will fail. A bidentate ligand with a wide bite angle (e.g., Xantphos) or a bulky, electron-rich monodentate ligand (e.g., BrettPhos) is strictly required to accelerate oxidative addition and prevent catalyst deactivation.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict Argon flow, charge a vial with 3-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv). Causality: NaOtBu is a strong base necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Catalyst Complexation: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Solvent & Heating: Add anhydrous, degassed Toluene. Seal the vial and heat to 100 °C.
-
Validation (IPC): The reaction mixture will transition from dark purple/red (Pd₂(dba)₃) to a distinct yellow/brown as the active Pd(0)-Xantphos species is generated and enters the catalytic cycle. Monitor by GC-MS until the 3-chloropyridine is consumed (typically 12-18 hours).
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with DCM, and purify.
Economic and Strategic Considerations
For process chemists scaling up a synthesis, 3-chloropyridine is highly attractive. It is generally cheaper to procure in bulk and offers superior atom economy (generating chloride waste rather than heavier bromide waste). However, the upfront R&D cost involves rigorous catalyst screening to overcome its poor reactivity.
Conversely, for discovery scientists where time-to-molecule is the most critical metric, 3-bromopyridine is the undisputed champion. Its reliable reactivity guarantees high yields across a broad spectrum of standard, unoptimized conditions, minimizing failed reactions and saving valuable research time.
References
Structural characterization of 3-Bromo-5-(2-chlorophenoxy)pyridine isomers
Title: Structural Characterization and Synthetic Utility of 3-Bromo-5-(2-chlorophenoxy)pyridine Isomers: A Comparative Guide
Executive Summary
Halopyridine-diaryl ethers are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors, non-nucleoside reverse transcriptase inhibitors, and allosteric modulators[3]. Among these, 3-Bromo-5-(2-chlorophenoxy)pyridine (the ortho-chloro isomer) is a highly valued building block. However, differentiating it from its structural alternatives—the meta-chloro and para-chloro isomers—is a critical quality control step that profoundly impacts downstream synthetic reactivity and biological target binding.
This guide objectively compares the structural, spectroscopic, and reactive profiles of the ortho-chloro product against its meta and para alternatives. By understanding the causality behind their physicochemical differences, researchers can optimize their analytical workflows and cross-coupling methodologies.
Structural and Physicochemical Comparison
The position of the chlorine atom on the phenoxy ring dictates the three-dimensional conformation of the diaryl ether. The ether oxygen bond angle is typically ~120°, but the steric bulk of the substituents dictates the dihedral angle between the two aromatic rings.
-
The Causality of Conformation: The van der Waals radius of a chlorine atom is approximately 1.75 Å. In the ortho-position, the chlorine atom physically clashes with the
-electron cloud of the pyridine ring if the molecule attempts to adopt a planar geometry. To minimize this steric strain, the ortho-isomer is forced into a "twisted" orthogonal conformation (dihedral angle > 60°). Conversely, the para-isomer experiences no such clash and can adopt a more planar "butterfly" conformation, allowing for extended -conjugation.
This conformational shift alters the molecule's dipole moment, lipophilicity, and chromatographic retention time, as summarized in Table 1.
Table 1: Comparative Physicochemical and Structural Profiling
| Property / Metric | Product: Ortho-Isomer | Alternative 1: Meta-Isomer | Alternative 2: Para-Isomer |
| Structure | 3-Bromo-5-(2-chlorophenoxy)pyridine | 3-Bromo-5-(3-chlorophenoxy)pyridine | 3-Bromo-5-(4-chlorophenoxy)pyridine |
| Steric Profile | High (Steric clash at ether linkage) | Moderate | Low (Unrestricted rotation) |
| Estimated Dihedral Angle | 65° – 85° (Twisted) | 30° – 50° | 10° – 30° (Planar tendency) |
| Phenoxy 1H NMR Spin System | AMNX (Complex multiplet) | Asymmetric (Isolated H-2') | AA'BB' (Symmetric doublets) |
| Chromatographic Behavior | Fastest elution (shielded dipole) | Intermediate elution | Slowest elution (exposed dipole) |
Analytical Characterization: Differentiating the Isomers
To establish a self-validating analytical system, researchers must employ orthogonal techniques. LC-MS provides mass confirmation, but Nuclear Magnetic Resonance (NMR) and Single-Crystal X-Ray Diffraction (SC-XRD) are required to definitively assign the regiochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The regiochemistry of the chlorine atom drastically alters the splitting patterns of the phenoxy protons due to changes in symmetry and inductive effects [1].
-
Para-Isomer (Alternative 2): Exhibits a classic AA'BB' system. Because the molecule is symmetric along the axis of the C-O and C-Cl bonds, the four phenoxy protons appear as two distinct, heavily coupled doublets (typically around
7.0 and 7.3 ppm) [3]. -
Meta-Isomer (Alternative 1): The symmetry is broken. The defining feature is the isolated H-2' proton, which sits between the oxygen and chlorine atoms. It appears as a narrow triplet or doublet with small meta-coupling constants (
Hz) around 7.0 - 7.2 ppm [1]. -
Ortho-Isomer (Product): The proximity of the electronegative chlorine atom to the ether oxygen creates a highly deshielded environment for the adjacent H-3' proton. The spectrum displays a complex AMNX system (often resolved as a doublet of doublets and two doublet of triplets) spanning
7.1 to 7.5 ppm.
Analytical Workflow Visualization
Caption: Orthogonal analytical workflow for the definitive structural characterization of halopyridine isomers.
Performance in Downstream Applications: Suzuki-Miyaura Coupling
The primary use of 3-Bromo-5-(2-chlorophenoxy)pyridine is as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The structural differences between the isomers directly impact their chemical reactivity [2].
The Causality of Reactivity: In the catalytic cycle, the first step is the oxidative addition of the Pd(0) catalyst into the C-Br bond. For the para-isomer, the planar conformation leaves the C-Br bond sterically accessible. However, for the ortho-isomer, the twisted conformation of the 2-chlorophenoxy group creates a steric shield around the 3-position of the pyridine ring.
To overcome this kinetic barrier, the ortho-isomer requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or SPhos) [2]. These ligands increase the electron density on the palladium center, accelerating oxidative addition, while their bulk forces the subsequent reductive elimination step, preventing catalyst stalling.
Caption: Suzuki-Miyaura catalytic cycle highlighting the steric bottleneck during oxidative addition.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure high-fidelity data acquisition and synthetic reproducibility.
Protocol 1: High-Resolution 1H/13C NMR Acquisition[1]
Purpose: To definitively assign the regiochemistry of the chlorophenoxy substituent.
-
Sample Preparation: Accurately weigh 15–20 mg of the purified isomer. Dissolve completely in 0.6 mL of anhydrous Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( = 0.00 ppm). -
Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Lock the spectrometer to the deuterium signal of
. Perform automated gradient shimming to ensure a homogeneous magnetic field (crucial for resolving the complex AMNX multiplets of the ortho-isomer). -
Acquisition (1H): Acquire the proton spectrum using a spectral width of 15 ppm, a 30° pulse angle, and a relaxation delay (D1) of 2 seconds. Minimum 16 scans.
-
Validation: Ensure the residual
solvent peak is correctly referenced to 7.26 ppm. Analyze the splitting pattern in the 7.0–7.5 region to confirm the isomer.
Protocol 2: Sterically-Optimized Suzuki-Miyaura Cross-Coupling [2]
Purpose: To couple the sterically hindered 3-Bromo-5-(2-chlorophenoxy)pyridine with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous Potassium Phosphate (
, 2.0 equiv.). -
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen (preventing catalyst oxidation).
-
Catalyst & Solvent Addition: Under a positive flow of Argon, add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration). Quickly add
(2.5 mol%) and SPhos ligand (5 mol%). -
Reaction Execution: Heat the vigorously stirring mixture to 90 °C for 12–16 hours. Monitor the consumption of the bromide via LC-MS.
-
Work-up (Self-Validation): Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over
. The presence of the product mass ( ) and the disappearance of the characteristic isotopic bromine doublet ( and at m/z 283/285) in the LC-MS trace validates successful coupling.
References
Comparative Bioactivity Guide: Phenoxy-Pyridine vs. Phenoxy-Benzene Scaffolds
Executive Summary
The phenoxy-pyridine scaffold represents a critical bioisosteric evolution from the traditional phenoxy-benzene (diaryl ether) class. By replacing a phenyl ring with a pyridine moiety, researchers introduce an endocyclic nitrogen atom that fundamentally alters the electronic distribution, metabolic stability, and hydrogen-bonding capacity of the molecule.
This guide objectively compares phenoxy-pyridine derivatives against their phenyl analogs and standard-of-care alternatives across two primary domains: Herbicidal Phytoene Desaturase (PDS) Inhibition and Anticancer Kinase Inhibition (c-Met/VEGFR) .
The Scaffold Advantage: Pyridine vs. Benzene
Before analyzing specific bioactivity, it is essential to understand the physicochemical causality driving the shift toward pyridine derivatives.
| Feature | Phenoxy-Benzene (Standard) | Phenoxy-Pyridine (Alternative) | Impact on Bioactivity |
| Electronic Nature | Pyridine ring facilitates | ||
| H-Bonding | None (Hydrophobic only) | Nitrogen acts as H-bond acceptor | Critical for binding in the "hinge region" of kinase enzymes. |
| Solubility (LogP) | High Lipophilicity | Reduced Lipophilicity | Improved water solubility and systemic transport (phloem mobility in plants; bioavailability in humans). |
| Metabolic Stability | Prone to oxidative metabolism | Ring N deactivates oxidation | Longer half-life in biological systems. |
Case Study A: Herbicidal Potency (PDS Inhibition)
Phenoxy-pyridine carboxamides are potent inhibitors of Phytoene Desaturase (PDS) , a key enzyme in the carotenoid biosynthesis pathway. Inhibition causes the accumulation of phytoene and the destruction of chlorophyll via photooxidation (Bleaching).
Mechanism of Action Pathway
The following diagram illustrates the specific blockade point of phenoxy-pyridine derivatives compared to the downstream effects.
Figure 1: Mode of Action for Phenoxy-pyridine Herbicides. The compound inhibits PDS, halting the conversion of Phytoene to Zeta-Carotene, leading to chlorophyll destruction.
Comparative Efficacy Data
The table below compares a representative Phenoxy-Pyridine (e.g., analogs of Picolinafen) against a Phenoxy-Benzene (e.g., Oxyfluorfen analog) and a standard control.
| Compound Class | Structure Feature | Target Weed (e.g., E. crus-galli) | Crop Selectivity (Soybean) |
| Phenoxy-Pyridine | 3-substituted pyridine core | 27.69 | High (Metabolic detoxification) |
| Phenoxy-Benzene | Diphenyl ether | 45.12 | Moderate |
| Haloxyfop-methyl | Standard Control | 26.96 | Low (Grass killer) |
Analysis:
The phenoxy-pyridine derivatives often match the potency of commercial standards (Haloxyfop) but offer superior crop selectivity . The electron-withdrawing nature of the pyridine ring (especially when substituted with
Case Study B: Anticancer Kinase Inhibition (c-Met/VEGFR)[2]
In medicinal chemistry, the phenoxy-pyridine scaffold acts as a "hinge binder" in Type II kinase inhibitors, targeting c-Met (hepatocyte growth factor receptor) and VEGFR-2 (angiogenesis).
Structure-Activity Relationship (SAR)
The pyridine nitrogen provides a crucial anchor point that the benzene ring lacks.
Figure 2: SAR Decision Tree for Phenoxy-pyridine Kinase Inhibitors. The Pyridine Nitrogen (Red) is the differentiator from phenoxy-benzene scaffolds.
Performance vs. Standard of Care
Data derived from evaluating 4-phenoxy-pyridine derivative 23k against standard kinase inhibitors [4].
| Compound | Target | Cell Line Cytotoxicity (A549 Lung Cancer) | Toxicity to Normal Cells (LO2) | |
| Derivative 23k (Phenoxy-Pyridine) | c-Met / VEGFR-2 | 1.43 / 1.05 | 2.16 µM | >100 µM (Safe) |
| Foretinib (Standard) | c-Met / VEGFR-2 | < 0.1 | 0.5 µM | High Toxicity |
| Sorafenib (Standard) | VEGFR-2 | ~0.09 | 9.13 µM | Moderate |
Analysis: While the Phenoxy-Pyridine derivative (23k) shows slightly lower absolute potency than Foretinib, it demonstrates a superior safety profile (Selectivity Index). The pyridine scaffold reduces lipophilicity compared to the quinoline core of Foretinib, likely reducing off-target toxicity [4, 6].
Experimental Protocols
To validate these findings in your own laboratory, follow these self-validating protocols.
Synthesis: Nucleophilic Aromatic Substitution ( )
The synthesis of phenoxy-pyridines is generally more efficient than phenoxy-benzenes due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack.
-
Reagents: 2-chloro-4-substituted pyridine (Electrophile) + Substituted Phenol (Nucleophile).
-
Conditions:
(Base), DMF (Solvent), , 4-6 hours. -
Validation: Monitor TLC for disappearance of the chloropyridine.
-
Purification: Recrystallization from Ethanol (Pyridine derivatives often crystallize better than oils common with phenyl ethers).
Assay: Phytoene Desaturase (PDS) Inhibition
Grounding Source: [8]
-
System: Chlamydomonas reinhardtii (Algae) or Spinach Thylakoids.
-
Treatment: Incubate cultures with graded concentrations of the derivative (0.1 - 100 µM) for 48 hours.
-
Extraction: Extract pigments using 90% Acetone.
-
Measurement (HPLC):
-
Monitor Phytoene (286 nm) - Should Increase.
-
Monitor
-Carotene (450 nm) - Should Decrease.
-
-
Calculation: The
is the concentration required to reduce colored carotenoids by 50%.
References
-
Synthesis and Herbicidal Activity of Pyridinyloxyphenoxypropionamides. TandF Online. Available at: [Link]
-
Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science. Available at: [Link]
-
Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. PMC (NIH). Available at: [Link]
-
Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Available at: [Link]
-
Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing Pyridazinone Moiety as Potential Antitumor Agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Comparison of the activity of diphenyl ethers and phenoxypyridine pesticides. ResearchGate. Available at: [Link]
-
Mode of Action - Inhibition of Pigment Synthesis (Inhibition of Phytoene Desaturase). LSU AgCenter. Available at: [Link]
Comparative Crystallographic Analysis (XRD) of 3-Bromo-5-(2-chlorophenoxy)pyridine and Related Diaryl Ethers
Executive Summary
For researchers and drug development professionals working with halogenated diaryl ethers, understanding the solid-state architecture of building blocks like 3-Bromo-5-(2-chlorophenoxy)pyridine is critical. The spatial geometry of these molecules—specifically the dihedral angle dictated by the flexible ether linkage and the steric hindrance of halogen substituents—directly governs their binding affinity in downstream applications, such as Protoporphyrinogen IX oxidase (PPO) inhibitors[1] and P2Y1 receptor antagonists[2].
Because empirical Single-Crystal X-Ray Diffraction (SC-XRD) data for the exact CAS compound 3-Bromo-5-(2-chlorophenoxy)pyridine is highly specialized and often proprietary, this guide objectively compares its predicted crystallographic parameters against well-characterized, structurally homologous phenoxypyridine alternatives. Furthermore, we provide a self-validating experimental protocol for obtaining high-resolution XRD data for this class of compounds.
Structural Significance & Causality in Phenoxypyridines
The crystallographic behavior of 3-Bromo-5-(2-chlorophenoxy)pyridine is driven by three competing intermolecular forces:
-
Conformational Flexibility: The central ether oxygen allows the pyridine and chlorophenyl rings to rotate. However, the bulky ortho-chloro and meta-bromo substituents restrict this rotation, forcing the molecule into a specific dihedral conformation to minimize steric clash.
-
Halogen Bonding: The presence of polarizable bromine and chlorine atoms introduces highly directional halogen bonds (e.g., Br···N or Cl···Cl interactions), which dictate the primary crystal packing motif.
-
Stacking: The electron-deficient nature of the halogenated pyridine ring promotes strong face-to-face or edge-to-face
stacking with adjacent molecules[2].
When comparing 3-Bromo-5-(2-chlorophenoxy)pyridine to alternatives like 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine or Thiazole Phenoxypyridine derivatives , the primary differentiator is the electron-withdrawing nature and atomic radius of the substituents, which shift the crystal system from purely
Comparative Crystallographic Data
The following table synthesizes the crystallographic performance and structural parameters of standard phenoxypyridine derivatives to serve as a comparative baseline for 3-Bromo-5-(2-chlorophenoxy)pyridine.
| Compound | Space Group | Dihedral Angle (°) | Primary Intermolecular Forces | Application Context |
| 3-Bromo-5-(2-chlorophenoxy)pyridine (Target) | P2₁/c (Homology Prediction) | ~75.0 - 85.0° | Halogen bonding (Br···Cl, Br···N), | Agrochemical / Pharmaceutical intermediate |
| 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine (Alternative 1) | Monoclinic, P2₁/c | 72.4° | P2Y1 antagonist building block[2] | |
| Thiazole Phenoxypyridine (Compound 4a) (Alternative 2) | Triclinic, P-1 | ~70.0 - 80.0° | Weak C-H···O hydrogen bonding, | PPO-inhibitor safener (e.g., Fomesafen protection)[1][3] |
Data Interpretation: Alternative 1 demonstrates how highly electronegative groups (Fluorine, Nitro) force a tighter dihedral angle (72.4°) and rely heavily on
Self-Validating Experimental Protocol: SC-XRD Analysis
To empirically determine the crystal structure of 3-Bromo-5-(2-chlorophenoxy)pyridine, scientists must employ a rigorous, self-validating SC-XRD workflow. This protocol explains not just how to perform the steps, but the causality behind the physicochemical choices.
Phase 1: Crystal Growth (Slow Evaporation)
-
Step 1: Dissolve 50 mg of purified 3-Bromo-5-(2-chlorophenoxy)pyridine in 2 mL of Ethyl Acetate (EtOAc).
-
Step 2: Layer 2 mL of n-hexane carefully over the EtOAc solution.
-
Causality: Halogenated diaryl ethers require a biphasic solvent system[3]. EtOAc easily dissolves the polar ether/pyridine core, while n-hexane acts as an antisolvent. As the EtOAc slowly evaporates, the n-hexane induces a controlled supersaturation, preventing rapid precipitation that leads to amorphous powders.
-
Self-Validation Check: Inspect under a polarized light microscope. If crystals exhibit uniform extinction, proceed. If crystals are twinned (overlapping domains), the nucleation rate was too fast. Correction: Switch to a vapor diffusion method at 4 °C to slow the kinetics.
Phase 2: Data Collection
-
Step 3: Mount a single, non-twinned crystal (approx. 0.3 × 0.2 × 0.2 mm) onto a glass fiber or MiTeGen loop using perfluorinated polyether oil.
-
Step 4: Transfer to a diffractometer equipped with a Mo K
radiation source ( Å)[2] and a cryostream set to 100 K. -
Causality: Molybdenum radiation is strictly required over Copper for heavily halogenated compounds (Br, Cl) to minimize X-ray absorption effects and fluorescence. Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the precise resolution of the heavy halogen atoms.
Phase 3: Structure Solution & Refinement
-
Step 5: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Step 6: Fix all hydrogen atoms at calculated positions using a riding model (C—H = 0.93 Å) with
[2]. -
Self-Validation Check: Evaluate the final R-factor (
). An confirms a highly accurate model. If residual electron density peaks remain near the Bromine atom, it indicates halogen disorder or absorption artifacts, requiring an empirical absorption correction (e.g., SADABS).
Workflow Visualization
The following diagram illustrates the interconnected, self-validating logic of the SC-XRD workflow for halogenated phenoxypyridines.
SC-XRD workflow for halogenated phenoxypyridines featuring self-validating feedback loops.
References
- Source: MDPI (Biomolecules)
- Title: 2-(2-Fluoro-4-nitrophenoxy)
- Title: Novel Thiazole Phenoxypyridine Derivatives Protect Maize from Residual Pesticide Injury Caused by PPO-Inhibitor Fomesafen (Supplementary Crystallographic Data)
Sources
Safety Operating Guide
3-Bromo-5-(2-chlorophenoxy)pyridine: Comprehensive Safety, Handling, and Disposal Guide
As a Senior Application Scientist, I recognize that handling complex halogenated heteroaromatics requires more than just reading a Safety Data Sheet (SDS). 3-Bromo-5-(2-chlorophenoxy)pyridine is a highly versatile building block in drug discovery and agrochemical synthesis, but its structural complexity—featuring a basic pyridine nitrogen, a heavy bromine atom, and a chlorinated phenoxy ether—presents significant toxicological and environmental challenges.
This guide provides field-proven, step-by-step operational and disposal protocols. By understanding the causality behind these safety measures, researchers can build self-validating workflows that protect both laboratory personnel and the environment.
Physicochemical Profile & Hazard Assessment
Understanding the molecular behavior of 3-Bromo-5-(2-chlorophenoxy)pyridine is the foundation of a safe operational workflow. The lipophilic nature of the phenoxy group, combined with the halogenated pyridine ring, enhances cellular membrane penetration, leading to acute dermal and oral toxicity [1]. Furthermore, the dual-halogen substitution (Br, Cl) significantly increases the risk of generating toxic dioxins, furans, or hydrogen halides (HBr, HCl) if the compound is incinerated improperly [2].
Table 1: Physicochemical & Operational Profile
| Parameter | Value | Operational Implication (Causality) |
| Chemical Formula | C11H7BrClNO | High halogen content (~40% by weight) strictly dictates EPA RCRA disposal routing; cannot be fuel-blended. |
| Molecular Weight | 284.54 g/mol | Heavy molecule; dust settles quickly but poses a severe inhalation hazard if aerosolized. |
| Physical State | Solid (Powder) | High risk of aerosolization during weighing and transfer procedures. |
| Solubility | Soluble in DCM, DMSO, EtOAc | Requires segregation into specific halogenated or polar aprotic solvent waste streams. |
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement | Preventive Engineering Control |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Prohibit food/drink; mandate double-gloving and strict handwashing. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Use Viton/Nitrile double-gloving protocol during solvent handling. |
| Skin/Eye Irritation | Category 2 | H315/H319: Causes irritation | Wear chemical safety goggles and a fully buttoned lab coat at all times. |
| Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life | Absolute prohibition of drain disposal (sewering) [3]. |
Operational Safety & Handling Protocols
Standard laboratory practices are insufficient for polyhalogenated pyridines. The following protocol establishes a self-validating system to ensure maximum safety during synthesis preparation.
Step-by-Step Handling Methodology
-
Ventilation Validation: Before opening the chemical container, perform a tissue-paper flow test at the sash opening of your chemical fume hood.
-
Self-Validation: If the tissue is not actively pulled inward, the face velocity is compromised (<100 fpm), and the operation must be aborted immediately.
-
-
PPE Selection & Donning: Standard latex gloves provide zero protection against halogenated aromatics. Don a pair of 5-mil nitrile gloves for handling the dry powder.
-
Causality: If the compound is to be dissolved in a halogenated solvent (e.g., dichloromethane), you must upgrade to heavier Viton or Silver Shield gloves. Nitrile degrades rapidly upon contact with DCM, allowing the dissolved toxic compound to bypass the dermal barrier.
-
-
Static Discharge Mitigation: Use an anti-static weighing gun or a grounded balance enclosure. Halogenated powders can carry static charges, causing them to "jump" from the spatula, leading to benchtop contamination.
-
Transfer and Dissolution: Weigh the compound directly into a pre-tared, sealable vial. Do not transport open weigh boats across the laboratory. Add the solvent directly to the vial within the fume hood.
Spill Response & Decontamination Workflow
In the event of a spill, immediate containment is critical to prevent the aerosolization of the powder or the volatilization of the solvent vehicle.
Step-by-Step Spill Response Protocol
-
Evacuate and Assess: Immediately step back and alert colleagues. Determine if the spill is dry powder or a solvent solution.
-
Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity to clear any potential HBr/HCl off-gassing.
-
Containment (Liquid): Surround the spill with chemical absorbent pads or inert sand. Do not use combustible materials like sawdust, as halogenated compounds can react unpredictably.
-
Containment (Solid): Lightly mist the powder spill with a compatible solvent (e.g., a small amount of isopropanol) to prevent dust aerosolization before sweeping it up with a non-sparking tool.
-
Collection & Decontamination: Place all contaminated materials into a designated solid hazardous waste container. Wash the affected surface with a strong detergent and water, followed by an ethanol wipe.
Spill response workflow for halogenated pyridine compounds.
Waste Management & RCRA Disposal Procedures
The disposal of 3-Bromo-5-(2-chlorophenoxy)pyridine falls under strict EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic wastes [2]. Because this compound contains both bromine and chlorine, it cannot be sewered, landfilled, or processed in a standard biological wastewater treatment facility [3].
Causality of Disposal Method: Thermal destruction of brominated and chlorinated organics generates highly corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases. Therefore, the only EPA-approved disposal method is rotary kiln incineration equipped with caustic scrubbing [2]. The caustic scrubber utilizes alkaline solutions (like NaOH) to neutralize the acidic halide gases before they can be released into the atmosphere.
Step-by-Step Waste Segregation Plan
-
Liquid Waste Segregation: Pour all liquid reaction waste containing this compound into a strictly labeled "Halogenated Organic Waste" carboy.
-
Critical Causality: Water content in this carboy must be kept below 20%. High aqueous content lowers the BTU (British Thermal Unit) value of the waste, reducing the efficiency of the rotary kiln incinerator. If the combustion temperature drops below the critical threshold (typically 1,200°C), incomplete combustion occurs, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) [2].
-
-
Solid Waste Segregation: Dispose of all contaminated PPE, silica gel from chromatography, and empty reagent vials into a dedicated "Hazardous Solid Waste" drum. Do not mix with general lab trash.
-
Validation of Waste Containers: Before sealing a waste carboy for EHS pickup, verify that the pH of any aqueous layer is neutral (pH 6-8) and that the container does not pressurize upon capping (which would indicate reactive gas evolution).
Halogenated waste segregation and disposal pathway for pyridine derivatives.
References
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. URL:[Link]
-
Nipissing University Environmental Health and Safety. "Hazardous Materials Disposal Guide." Nipissing University. URL:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
